Jacquilenin
Description
11beta,13-Dihydro-8-deoxylactucin has been reported in Sonchus pinnatus, Lactuca saligna, and other organisms with data available.
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3S,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10-,13-,14-/m0/s1 |
InChI Key |
SNIFBMIPCYBVSS-LMVZTGKYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the molecular structure of Jacalin?
An In-depth Technical Guide on the Molecular Structure of Jacalin
Introduction
Jacalin is a galactose-binding lectin isolated from the seeds of the jackfruit, Artocarpus integer (also known as Artocarpus heterophyllus).[1][2][3] As a member of the jacalin-related lectin (JRL) family, it is a subject of significant interest in immunology and glycobiology due to its specific affinity for the tumor-associated T-antigen disaccharide (Galβ1-3GalNAc) and its ability to bind human immunoglobulin A (IgA).[4][5][6] This guide provides a detailed examination of the molecular architecture of Jacalin, from its primary sequence to its complex quaternary structure, supported by quantitative data and experimental methodologies.
Quaternary and Subunit Structure
Jacalin exists as a tetrameric protein in its native state, with a total molecular weight of approximately 65-66 kDa.[2][7][8] The entire structure is composed of four identical protomers, or subunits, which are non-covalently associated.[7][9]
A defining feature of Jacalin is the structure of its subunits. Each protomer is a heterodimer, consisting of a larger α-chain and a smaller β-chain.[10][11][12] This unique two-chain arrangement is not the result of separate gene transcription but arises from the post-translational proteolytic cleavage of a single precursor polypeptide chain.[2][10][11] The α-chain consists of 133 amino acids, while the β-chain is composed of 20 amino acids.[7][12] SDS-PAGE analysis of purified Jacalin typically shows two distinct bands corresponding to the α and β chains.[2]
Data Presentation: Subunit Composition
| Chain | Number of Amino Acid Residues | Approximate Molecular Weight (kDa) |
| α-chain | 133[7][12] | 15 - 18[2] |
| β-chain | 20[7][12] | ~2.1[11] |
Secondary and Tertiary Structure: The β-Prism Fold
The secondary structure of Jacalin is dominated by β-sheets.[11] These sheets are organized into a specific tertiary structure known as a β-prism I fold.[3][11] This fold is a hallmark of the jacalin-like lectin domain family and consists of three four-stranded β-sheets arranged with an internal pseudo three-fold symmetry.[3][13][14] This compact and stable arrangement forms the structural scaffold for each subunit, upon which the carbohydrate-binding functionality is built.
The Carbohydrate-Binding Site
The carbohydrate-binding site of Jacalin is located at one end of the β-prism scaffold.[11][15] Its architecture is particularly noteworthy because the N-terminus of the α-chain, generated during post-translational cleavage, is directly involved in forming the binding pocket.[2][10][15] This structural feature is critical for Jacalin's binding affinity and specificity.
The binding site is relatively large and exhibits significant flexibility, which allows it to accommodate monosaccharides with different hydroxyl conformations.[1][4] While it is known as a galactose-binding lectin, Jacalin also interacts with mannose, glucose, and N-acetylneuraminic acid.[1][4] Structural studies of Jacalin in complex with various sugars have revealed that the binding site can be divided into three main components:
-
Primary Site: This is where the core galactose or N-acetylgalactosamine residue binds.
-
Secondary Site A & B: These sites interact with substituents on the primary sugar. The nature of the glycosidic linkage (α or β) in a disaccharide determines which secondary site is occupied, thereby governing the lectin's specificity.[10] For instance, α-substituents interact with secondary site A, whereas β-linked sugars orient the second residue towards secondary site B.[10]
Quantitative Structural Data
X-ray crystallography has been the primary technique used to elucidate the three-dimensional structure of Jacalin. Multiple structures have been deposited in the Protein Data Bank (PDB), providing detailed quantitative information.
Data Presentation: Summary of Selected Jacalin PDB Entries
| PDB ID | Description | Resolution (Å) | R-Value Work | R-Value Free | Total Molecular Weight (kDa) |
| 1KU8 | Jacalin complexed with α-methyl-mannose[1] | 1.75[1] | 0.191[1] | 0.225[1] | 66.18[1] |
| 5J4X | Jacalin complexed with Galβ(1,3)Gal-β-OMe[16] | 1.65[16] | 0.194[16] | 0.240[16] | 67.82[16] |
Experimental Protocols
The determination of Jacalin's molecular structure relies on several key biochemical and biophysical techniques.
Methodology: Protein Structure Determination by X-ray Crystallography
The elucidation of Jacalin's atomic structure was primarily achieved through X-ray crystallography.[1][4][10] The general workflow is as follows:
-
Protein Purification: Jacalin is isolated from jackfruit seed extract. The primary purification method is affinity chromatography , using a resin with immobilized galactose or IgA to specifically capture the lectin.[2]
-
Purity and Homogeneity Assessment: The purity of the isolated lectin is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) , which should yield two bands corresponding to the α and β chains.[2] The homogeneity of the tetrameric assembly can be confirmed by techniques like size-exclusion chromatography or dynamic light scattering .[8][13]
-
Crystallization: The purified Jacalin is crystallized, often in the presence of a specific carbohydrate ligand (e.g., methyl-α-D-galactopyranoside), using vapor diffusion methods (hanging or sitting drop).[8] This involves screening a wide range of conditions (precipitants like PEG, salts, pH) to find the optimal environment for single crystal growth.[8][13]
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source.[13][17] The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution and Refinement: The phases of the reflections are determined (often by molecular replacement using a known homologous structure). This information is used to calculate an electron density map, into which the amino acid sequence of Jacalin is fitted. The resulting model is then refined to achieve the best possible fit with the experimental data, validated by metrics like R-work and R-free.[1]
Other Key Methodologies
-
Surface Plasmon Resonance (SPR): Used to perform biochemical analyses of Jacalin's binding kinetics and affinity for different carbohydrates in real-time.[1][4]
-
Analytical Ultracentrifugation: Employed to determine the molecular mass of the native tetrameric Jacalin in solution.[7]
-
Frontal Affinity Chromatography (FAC): A quantitative method used to precisely measure the dissociation constants (Kd) of Jacalin with a series of O-glycosylated peptides, providing detailed binding specificity data.[6]
Conclusion
The molecular structure of Jacalin is a sophisticated example of protein architecture tailored for specific carbohydrate recognition. Its tetrameric assembly, the unique post-translational cleavage creating the α and β chains, and the versatile β-prism fold that forms a flexible binding site are all critical to its function. A thorough understanding of this structure, made possible by high-resolution techniques like X-ray crystallography, is fundamental for leveraging Jacalin as a tool in glycoproteomics, immunology, and the development of new diagnostic and therapeutic agents.
References
- 1. rcsb.org [rcsb.org]
- 2. medicago.se [medicago.se]
- 3. Jacalin-like lectin domain - Wikipedia [en.wikipedia.org]
- 4. Structural basis for the unusual carbohydrate-binding specificity of jacalin towards galactose and mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of jacalin, the human IgA and IgD binding lectin from jackfruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and electron-microscopic studies of jacalin from jackfruit (Artocarpus integrifolia) show that this lectin is a 65 kDa tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and X-ray characterization of four new crystal forms of jacalin, a lectin from Artocarpus integrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification, crystallization and preliminary X-ray crystallographic analysis of MIL, a glycosylated jacalin-related lectin from mulberry (Morus indica) latex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMART: Jacalin domain annotation [smart.embl.de]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Purification, crystallization and preliminary X-ray crystallographic analysis of MIL, a glycosylated jacalin-related lectin from mulberry (Morus indica) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Jacalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jacalin, a galactose-binding lectin predominantly found in the seeds of the jackfruit (Artocarpus heterophyllus), has emerged as a valuable tool in immunological and glycobiological research. Its unique affinity for the Thomsen-Friedenreich (T) antigen, a tumor-associated carbohydrate structure, and its ability to selectively bind human immunoglobulin A (IgA) have cemented its importance in diagnostics and glycoprotein (B1211001) research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Jacalin, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their understanding and application of this versatile lectin.
Introduction
Lectins are a diverse group of proteins characterized by their ability to specifically bind to carbohydrate moieties without inducing any chemical modification. This selective recognition makes them invaluable reagents in a multitude of biological and biomedical applications. Jacalin, a major protein component of jackfruit seeds, stands out due to its distinct binding preferences and potent biological activities.[1] It is a tetrameric two-chain lectin with a molecular mass of approximately 65 kDa, composed of a heavy α-chain and a light β-chain.[1] The discovery of Jacalin's ability to precipitate human IgA has led to its widespread use in the purification of this important immunoglobulin subclass.[2] Furthermore, its strong mitogenic activity towards human CD4+ T lymphocytes has made it a useful tool in immunological studies.[1]
Physicochemical and Biochemical Properties
Jacalin exhibits several key properties that are crucial for its application in research. These characteristics have been elucidated through various biochemical and biophysical techniques.
| Property | Value | Reference |
| Molecular Weight (Native) | ~43 - 66 kDa | [3][4] |
| Subunit Molecular Weight (α-chain) | ~14.7 - 18 kDa | [3][4][5] |
| Subunit Molecular Weight (β-chain) | ~11.8 - 15.4 kDa | [4][5][6] |
| Structure | Tetrameric, two-chain | [1][3] |
| Binding Specificity | Galactose, α-O-glycoside of the Thomsen-Friedenreich antigen (Galβ1-3GalNAc), Mannose | [1][3][7] |
| Blood Group Specificity | Non-specific after neuraminidase treatment | [3] |
| Hemagglutinating Activity | Agglutinates human erythrocytes at ≥ 7.8 µg/ml | [3] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of Jacalin from jackfruit seeds.
Extraction of Crude Jacalin from Jackfruit Seeds
This protocol outlines the initial steps to obtain a crude extract containing Jacalin.
Materials:
-
Mature jackfruit seeds
-
Phosphate-buffered saline (PBS), pH 7.2
-
Blender or homogenizer
-
Cheesecloth
-
Centrifuge and centrifuge tubes
Procedure:
-
Seed Preparation: Remove the outer fleshy layer and the thin brown spermoderm from the jackfruit seeds.
-
Homogenization: Weigh the prepared seeds and homogenize them in PBS (typically a 1:10 w/v ratio) using a blender or homogenizer until a fine slurry is obtained.
-
Filtration: Filter the homogenate through several layers of cheesecloth to remove coarse debris.
-
Centrifugation: Centrifuge the filtrate at approximately 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully decant and collect the clear supernatant, which constitutes the crude Jacalin extract. This extract can be used for further purification or stored at -20°C.
Purification of Jacalin by Affinity Chromatography
Affinity chromatography is the most effective method for isolating pure Jacalin, leveraging its specific carbohydrate-binding properties.
Materials:
-
Crude Jacalin extract
-
Affinity chromatography column
-
Binding/Wash Buffer: PBS, pH 7.4[8]
-
Elution Buffer: 0.8 M D-galactose in PBS[4]
-
Spectrophotometer
Procedure:
-
Column Preparation: Pack the chromatography column with the chosen affinity resin (e.g., IgA-Sepharose 4B) and equilibrate it by washing with 5-10 column volumes of Binding/Wash Buffer.[8][9]
-
Sample Loading: Apply the crude Jacalin extract to the equilibrated column. The flow rate should be slow enough to allow for efficient binding of Jacalin to the resin (e.g., 0.5-1 mL/min).[9]
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.[8] Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-specifically bound proteins have been washed away.
-
Elution: Elute the bound Jacalin from the column using the Elution Buffer (0.8 M D-galactose in PBS).[4] Collect the eluate in fractions.
-
Fraction Analysis: Measure the protein concentration of each fraction by monitoring the absorbance at 280 nm. Pool the fractions containing the purified Jacalin.
-
Dialysis: Dialyze the pooled fractions against PBS to remove the high concentration of D-galactose.
-
Purity Assessment: The purity of the isolated Jacalin can be assessed by SDS-PAGE.
Characterization of Purified Jacalin
SDS-PAGE is used to determine the purity and apparent molecular weight of the Jacalin subunits.
Materials:
-
Purified Jacalin sample
-
SDS-PAGE apparatus and reagents (acrylamide, bis-acrylamide, SDS, Tris-HCl, ammonium (B1175870) persulfate, TEMED)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix the purified Jacalin sample with SDS-PAGE sample buffer (with and without a reducing agent like 2-mercaptoethanol (B42355) to assess disulfide bonds). Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto a polyacrylamide gel (e.g., 12% or 15%).[10][11] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to remove background staining until the protein bands are clearly visible.
-
Analysis: Analyze the resulting bands. Purified Jacalin will typically show two distinct bands corresponding to its α and β subunits.[4][5][6] The apparent molecular weights can be estimated by comparing their migration to that of the protein standards.
This assay is used to determine the biological activity of the purified Jacalin by observing its ability to agglutinate red blood cells.
Materials:
-
Purified Jacalin sample
-
2% suspension of human red blood cells (RBCs) in PBS[12]
-
96-well V-bottom microtiter plate[13]
-
PBS, pH 7.2
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the purified Jacalin sample in PBS across the wells of the microtiter plate. A typical starting concentration is 100-1000 µg/mL.[12]
-
RBC Addition: Add an equal volume of the 2% RBC suspension to each well.[12]
-
Incubation: Gently mix the contents by tapping the plate and incubate at room temperature for 30-60 minutes.[12]
-
Observation: Observe the pattern of the RBCs at the bottom of the wells.
-
Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows complete agglutination. This is considered one hemagglutination unit (HAU).[12]
Visualizing the Workflow
The following diagrams illustrate the key experimental processes for the isolation and characterization of Jacalin.
References
- 1. Jacalin: a jackfruit (Artocarpus heterophyllus) seed-derived lectin of versatile applications in immunobiological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jacalin: an IgA-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicago.se [medicago.se]
- 4. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The isolation and characterisation of jacalin [Artocarpus heterophyllus (jackfruit) lectin] based on its charge properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the unusual carbohydrate-binding specificity of jacalin towards galactose and mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on recombinant single chain Jacalin lectin reveal reduced affinity for saccharides despite normal folding like native Jacalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
An In-depth Technical Guide to the Carbohydrate-Binding Specificity of Jacalin Lectin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest within the scientific community due to its unique carbohydrate-binding properties and biological activities. This technical guide provides a comprehensive overview of jacalin's carbohydrate-binding specificity, offering a detailed analysis of its affinity for various glycans, the structural basis of these interactions, and its effects on cellular signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in glycobiology, immunology, and oncology. We present quantitative binding data in structured tables, detailed experimental protocols for key analytical techniques, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of jacalin's utility as a research tool and its potential therapeutic applications.
Introduction to Jacalin
Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa.[1] It is classified as a galactose-binding lectin, though it also exhibits significant affinity for mannose.[2][3] A key feature of jacalin is its high specificity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen (Galβ1-3GalNAcα1-Ser/Thr) expressed in over 85% of human carcinomas.[1] This specificity makes jacalin a valuable tool for cancer research, particularly in the detection, quantification, and isolation of T-antigen-bearing glycoproteins.[1] Beyond its applications in oncology, jacalin is also known for its mitogenic activity towards human CD4+ T lymphocytes, making it a subject of interest in immunology and HIV research.[4][5]
Carbohydrate-Binding Specificity of Jacalin
Jacalin's carbohydrate-binding specificity is complex, extending beyond simple monosaccharides to specific O-glycan structures. Its binding pocket can accommodate different monosaccharides, but its highest affinity is for galactose and its derivatives, particularly the T-antigen.[2][6]
Primary Binding Specificity
Jacalin exhibits a primary binding preference for D-galactose and α-N-acetylgalactosamine (GalNAc).[7] It also binds to D-mannose and D-glucose, although with lower affinity.[2][3] The interaction with these monosaccharides is a critical determinant of its broader glycan-binding profile.
Fine-Tuned Specificity for O-Glycans
The most notable aspect of jacalin's binding specificity is its high affinity for the T-antigen (Core 1 O-glycan).[1][8] Frontal affinity chromatography studies have further elucidated this specificity, revealing that jacalin also binds with significant affinity to Core 3 (GlcNAcβ1-3GalNAcα) and sialyl-T antigens.[9] A crucial structural requirement for binding is an unsubstituted C6 hydroxyl group on the α-GalNAc residue.[9][10] Consequently, jacalin does not bind to Core 2, Core 6, or sialyl-Tn antigens where this position is modified.[9]
Quantitative Analysis of Jacalin-Carbohydrate Interactions
The binding affinity of jacalin for various carbohydrate ligands has been quantified using several biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Frontal Affinity Chromatography (FAC). The association constants (Ka) provide a measure of the strength of these interactions.
| Ligand | Association Constant (Ka) (M-1) | Method |
| p-nitrophenyl-α-D-galactopyranoside (Galα-pNP) | 9.3 x 104 | FAC[8] |
| p-nitrophenyl-β-D-galactopyranoside (Galβ-pNP) | No Interaction | FAC[8] |
| p-nitrophenyl-α-N-acetyl-D-galactosaminide (GalNAcα-pNP) | 1.2 x 105 | FAC[8] |
| p-nitrophenyl-β-N-acetyl-D-galactosaminide (GalNAcβ-pNP) | No Interaction | FAC[8] |
| Core1α-pNP (Galβ1-3GalNAcα-pNP) | 2.9 x 105 | FAC[8] |
| Core2α-pNP (GlcNAcβ1-6(Galβ1-3)GalNAcα-pNP) | No Interaction | FAC[8] |
| Core3α-pNP (GlcNAcβ1-3GalNAcα-pNP) | 9.5 x 105 | FAC[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the carbohydrate-binding specificity of jacalin.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of lectin-carbohydrate interactions.
Objective: To quantify the thermodynamic parameters of jacalin binding to a specific carbohydrate.
Materials:
-
Isothermal Titration Calorimeter
-
Purified jacalin
-
Purified carbohydrate ligand (e.g., methyl-α-D-galactose)
-
Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both jacalin and the carbohydrate ligand against the same batch of dialysis buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both solutions after dialysis. A typical starting concentration for jacalin in the sample cell is 10-50 µM, and the carbohydrate in the syringe is 10-20 times higher.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300-500 rpm).
-
-
Loading the Calorimeter:
-
Load the jacalin solution into the sample cell.
-
Load the carbohydrate solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to avoid artifacts from syringe placement.
-
Proceed with a series of small injections (e.g., 2-5 µL) of the carbohydrate into the jacalin solution, allowing the system to reach equilibrium between injections (typically 120-180 seconds).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of carbohydrate to jacalin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, ΔH, and n.
-
Workflow for Isothermal Titration Calorimetry (ITC):
References
- 1. Structural basis for the energetics of jacalin-sugar interactions: promiscuity versus specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Glycan Binding Profiling of Jacalin-Related Lectins from the Pteria Penguin Pearl Shell [mdpi.com]
- 7. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cores.emory.edu [cores.emory.edu]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Jacalin protein family encompasses a diverse group of lectins, carbohydrate-binding proteins of non-immune origin, that play crucial roles in various biological processes. First identified in the seeds of the jackfruit (Artocarpus integrifolia), Jacalin and its related lectins are characterized by a unique β-prism fold and a remarkable specificity for certain carbohydrate structures. This technical guide provides a comprehensive overview of the Jacalin protein family, detailing their structure, function, and carbohydrate-binding properties. It further outlines key experimental protocols for their study and visualizes associated signaling pathways and workflows, offering a valuable resource for researchers in immunology, oncology, and drug development.
Core Concepts of the Jacalin Protein Family
Jacalin-related lectins (JRLs) are broadly classified into two main subgroups based on their primary carbohydrate specificity: galactose-specific and mannose-specific lectins. Jacalin itself is the archetypal galactose-binding lectin, renowned for its high affinity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen.[1] This property has positioned Jacalin as a significant tool in cancer research and diagnostics.[2] Mannose-binding JRLs, on the other hand, are found in a wider range of plant species and exhibit specificity for high-mannose N-glycans.[3][4]
The basic structural unit of JRLs is a β-prism composed of three four-stranded β-sheets.[5] This conserved fold provides the scaffold for the carbohydrate-binding site, the specificity of which is determined by subtle variations in the amino acid residues within this region.[6] Many JRLs exist as oligomers, most commonly tetramers, which can enhance their avidity for multivalent carbohydrate displays on cell surfaces.[6][7]
Featured Jacalin-Related Lectins: A Comparative Overview
This guide focuses on four prominent members of the Jacalin family, each with distinct characteristics and research applications.
| Lectin | Source | Molecular Weight (kDa) | Subunit Structure | Primary Carbohydrate Specificity |
| Jacalin | Artocarpus integrifolia (Jackfruit) seeds | ~66[7] | Tetramer of α (15 kDa) and β (18 kDa) chains[7] | Galactose, T-antigen (Galβ1-3GalNAc)[1] |
| BanLec | Musa paradisiaca (Banana) | ~27 (dimer)[8] | Dimer of identical 15 kDa subunits[3] | Mannose and mannose-containing oligosaccharides[3][9] |
| Heltuba | Helianthus tuberosus (Jerusalem Artichoke) tubers | ~72[10] | Tetramer of 17 kDa and 18.5 kDa subunits[10] | Mannose, particularly Manα1-3Man and Manα1-2Man[4][10] |
| Saffron Lectin (CSL) | Crocus sativus (Saffron) corms | ~80 (aggregate)[11] | Aggregates of ~12 kDa subunits[11] | Mannan, specifically recognizes Man3GlcNAc in the N-glycan core[12][13] |
Quantitative Binding Data
The affinity of Jacalin-related lectins for their carbohydrate ligands is a critical parameter for their application in research and diagnostics. The following tables summarize key quantitative binding data obtained through various experimental techniques.
Jacalin (Artocarpus integrifolia) Binding Affinities
| Ligand | Association Constant (K a ) in M⁻¹ | Method | Reference |
| Core1α-pNP (T-antigen derivative) | 2.9 x 10⁵ | Frontal Affinity Chromatography | [14] |
| Core3α-pNP | 9.5 x 10⁵ | Frontal Affinity Chromatography | [14] |
| Galα-pNP | 0.94 x 10⁵ | Frontal Affinity Chromatography | [14] |
| GalNAcα-pNP (Tn-antigen derivative) | 1.2 x 10⁵ | Frontal Affinity Chromatography | [14] |
Note: The binding affinity of Jacalin is significantly higher for the T-antigen disaccharide compared to monosaccharides like galactose and N-acetylgalactosamine.[1]
Signaling Pathways Involving Jacalin
Jacalin is a potent mitogen for human CD4+ T lymphocytes, inducing their proliferation and activation.[15] This activity is mediated through its interaction with specific cell surface glycoproteins, triggering intracellular signaling cascades.
Jacalin-Induced T-Cell Activation
Jacalin interacts with the CD4 co-receptor on T-helper cells, although this interaction is believed to be protein-protein rather than through the glycan moieties of CD4.[14] A primary target for Jacalin on T-cells is the heavily glycosylated transmembrane protein CD45, a key regulator of T-cell receptor (TCR) signaling.[16] Binding of Jacalin to CD45 is glycosylation-dependent and leads to the activation of its protein tyrosine phosphatase (PTPase) activity.[16] This initiates a downstream signaling cascade involving the activation of key kinases.
The activation of these pathways ultimately leads to the production of cytokines such as Interleukin-2 (IL-2) and the expression of activation markers, driving T-cell proliferation and differentiation.[16]
Experimental Protocols
Detailed methodologies are crucial for the successful study and application of Jacalin-related lectins. The following sections provide protocols for key experiments.
Lectin Purification by Affinity Chromatography
This method is the most common and effective technique for isolating lectins from crude extracts.[17]
Detailed Methodology:
-
Preparation of Affinity Matrix: An appropriate carbohydrate ligand (e.g., galactose for Jacalin) is covalently coupled to a solid support, typically agarose (B213101) beads. The matrix is then packed into a chromatography column.
-
Sample Preparation: A crude protein extract from the source material (e.g., jackfruit seeds) is prepared by homogenization in a suitable buffer, followed by centrifugation and filtration to remove insoluble debris.
-
Binding: The crude extract is passed through the affinity column. The lectin specifically binds to the immobilized carbohydrate ligand, while other proteins pass through.
-
Washing: The column is washed extensively with the starting buffer to remove all non-specifically bound proteins.
-
Elution: The bound lectin is eluted from the column by applying a buffer containing a high concentration of a competitive sugar (e.g., 0.1-0.5 M D-galactose for Jacalin). This sugar displaces the lectin from the immobilized ligand.
-
Analysis: The purity of the eluted lectin is assessed by techniques such as SDS-PAGE. The purified lectin is then dialyzed against a suitable buffer to remove the eluting sugar and stored for further use.
Hemagglutination Assay
This simple and rapid assay is used to determine the carbohydrate-binding activity of a lectin. It relies on the ability of multivalent lectins to cross-link red blood cells (RBCs), causing them to agglutinate.
Detailed Methodology:
-
Preparation of Red Blood Cells: A suspension of RBCs (e.g., from rabbit or human) is prepared by washing the cells multiple times in a saline buffer to remove plasma components. The final concentration is typically adjusted to 2-4%.
-
Serial Dilution of Lectin: The purified lectin is serially diluted (two-fold) in a V-bottom or U-bottom 96-well microtiter plate.
-
Incubation: An equal volume of the RBC suspension is added to each well containing the diluted lectin.
-
Observation: The plate is incubated at room temperature for 30-60 minutes.
-
Interpretation:
-
Positive Result (Agglutination): A mat or carpet of RBCs spread across the bottom of the well indicates that the lectin has cross-linked the cells.
-
Negative Result (No Agglutination): A tight button of RBCs at the bottom of the well indicates that the cells have settled due to gravity, and no agglutination has occurred.
-
-
Titer Determination: The hemagglutination titer is defined as the reciprocal of the highest dilution of the lectin that causes complete agglutination.
Hemagglutination Inhibition Assay: This variation is used to determine the carbohydrate specificity of the lectin. Various sugars are serially diluted and pre-incubated with a fixed, active concentration of the lectin before the addition of RBCs. The minimal concentration of a sugar that completely inhibits hemagglutination is determined, providing a measure of its relative inhibitory potency.
Frontal Affinity Chromatography (FAC)
FAC is a powerful technique for the quantitative analysis of lectin-carbohydrate interactions, allowing for the precise determination of association and dissociation constants.
Detailed Methodology:
-
Lectin Immobilization: The purified lectin is immobilized on a chromatography support and packed into a column.
-
Ligand Preparation: A fluorescently labeled carbohydrate ligand is prepared.
-
Chromatographic Analysis:
-
A continuous flow of a solution containing the fluorescently labeled carbohydrate at a known concentration is applied to the lectin-immobilized column.
-
The elution of the fluorescent ligand is monitored. The volume of buffer required to elute the ligand from the lectin column (V) is greater than the void volume (V₀) due to the interaction with the immobilized lectin.
-
This process is repeated with varying concentrations of the labeled carbohydrate.
-
-
Data Analysis: The difference in elution volume (V - V₀) is used to calculate the association constant (K a ) of the lectin-carbohydrate interaction using specific equations derived from the principles of affinity chromatography.
Applications in Research and Drug Development
The unique properties of the Jacalin protein family have led to their use in a wide array of applications:
-
Cancer Research: Jacalin's specificity for the T-antigen makes it a valuable tool for the detection and isolation of cancer cells and tumor-associated glycoproteins.[2] It is used in histochemistry to stain cancerous tissues and in affinity chromatography to purify T-antigen-bearing molecules for further study.
-
Immunology: The mitogenic activity of Jacalin towards CD4+ T-cells allows for the in vitro study of T-cell activation and signaling pathways.[15][16] Its interaction with IgA has also been utilized for the purification of this important class of antibodies.[7]
-
Virology: Some Jacalin-related lectins, such as BanLec, have shown potent antiviral activity, particularly against enveloped viruses like HIV, by binding to the high-mannose glycans on the viral envelope glycoproteins.[3]
-
Glycobiology: JRLs serve as essential tools for glycan profiling and the characterization of complex carbohydrate structures on glycoproteins and cell surfaces.
-
Drug Development: The ability of certain lectins to target specific cell types (e.g., cancer cells or immune cells) makes them attractive candidates for the development of targeted drug delivery systems. Furthermore, their role in modulating immune responses is being explored for therapeutic applications.
Conclusion
The Jacalin protein family represents a fascinating and functionally diverse group of lectins with significant implications for biomedical research and drug development. Their well-defined structures and specific carbohydrate-binding properties, coupled with their potent biological activities, provide a rich platform for scientific inquiry. The experimental protocols and signaling pathway information detailed in this guide offer a solid foundation for researchers and scientists to explore and harness the potential of these remarkable proteins. As our understanding of the intricate roles of glycans in health and disease continues to expand, the importance of tools like the Jacalin-related lectins will undoubtedly continue to grow.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Banana Lectin: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helianthus tuberosus lectin reveals a widespread scaffold for mannose-binding lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duality of jacalin-related lectin: Master regulator and chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medicago.se [medicago.se]
- 8. Isolation and characterization of BanLec-I, a mannoside-binding lectin from Musa paradisiac (banana) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bluetigerscientific.com [bluetigerscientific.com]
- 10. Purification and characterization of a lectin from wild sunflower (Helianthus tuberosus L.) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of a mannan-binding lectin specifically expressed in corms of saffron plant (Crocus sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crocus sativus lectin recognizes Man3GlcNAc in the N-glycan core structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycosylation-dependent interaction of Jacalin with CD45 induces T lymphocyte activation and Th1/Th2 cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of lectins purification strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary amino acid sequence of Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia). Jacalin's unique binding affinity for the Thomsen-Friedenreich (T)-antigen, a tumor-associated carbohydrate antigen, makes it a valuable tool in cancer research and diagnostics. This document details the protein's structure, the experimental methods used for its sequence determination, and its applications in detecting and isolating T-antigen-bearing glycoproteins.
Primary Structure of Jacalin
Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa. Each monomer is composed of two non-covalently associated polypeptide chains: a heavy α-chain and a light β-chain.[1] This two-chain structure arises from the post-translational proteolytic processing of a precursor protein.
Amino Acid Sequence
The primary amino acid sequences of the α and β chains of Jacalin from Artocarpus integer (jackfruit) are presented below, as sourced from the UniProt database.
Alpha (α) Chain:
The α-chain of Jacalin consists of 133 amino acid residues.[2]
(Source: UniProt P18670)[2]
Beta (β) Chain:
The β-chain of Jacalin is a smaller peptide of 20 amino acid residues.[3]
Caption: Workflow for Jacalin α-chain sequencing.
Jacalin-Based Detection of T-Antigen
This diagram illustrates the principle of using Jacalin in an affinity-based assay to detect or isolate glycoproteins bearing the T-antigen.
Caption: Jacalin affinity chromatography workflow.
References
An In-depth Technical Guide to the Post-translational Modifications of Jacalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has emerged as a significant tool in glycobiology and immunology. Its unique binding specificity, particularly towards O-linked glycoproteins such as human immunoglobulin A1 (IgA1), has made it invaluable for a range of applications, from affinity purification to studies of pathological glycosylation. The biological activity and specificity of jacalin are intricately linked to a series of post-translational modifications (PTMs) that occur during its biosynthesis and maturation. This technical guide provides a comprehensive overview of the core PTMs of jacalin, detailing the experimental methodologies used for their characterization and presenting quantitative data for a deeper understanding of its molecular architecture.
Core Post-Translational Modifications of Jacalin
The maturation of jacalin from its precursor polypeptide involves two primary and crucial post-translational modifications: proteolytic processing and N-linked glycosylation. These modifications are fundamental to its structure and function.
Proteolytic Processing: From a Single Precursor to a Mature Two-Chain Lectin
Jacalin is synthesized as a single precursor polypeptide of 217 amino acids. This precursor undergoes a series of proteolytic cleavages to yield the mature, biologically active lectin, which is a tetramer of non-covalently associated subunits. Each subunit is composed of a longer α-chain and a shorter β-chain.
The processing of the jacalin precursor can be conceptually broken down into several steps, as illustrated in the workflow below. This process is critical for the formation of the novel carbohydrate-binding site of the mature lectin.
Experimental Protocol: Determination of Proteolytic Cleavage Sites by N-terminal Sequencing (Edman Degradation)
The precise cleavage sites of the jacalin precursor were determined through N-terminal sequencing of the isolated α and β chains using Edman degradation.
-
Purification of Jacalin: Jacalin is purified from jackfruit seeds by affinity chromatography on a column of immobilized IgA-Sepharose or galactose-Affi gel. The bound lectin is eluted with a high concentration of D-galactose (e.g., 0.8 M).[1]
-
Chain Separation: The purified jacalin is subjected to reverse-phase high-pressure liquid chromatography (RP-HPLC) on a C8 or C18 column to separate the α and β chains. A gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent (e.g., trifluoroacetic acid) is typically used for elution.
-
N-terminal Sequencing: The isolated and purified α and β chains are subjected to automated Edman degradation. In this method, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved from the peptide chain, and identified by chromatography. This cycle is repeated to determine the sequence of amino acids from the N-terminus.
Based on the precursor sequence (UniProt: Q38723) and the known lengths of the mature chains, the proteolytic processing excises a linker peptide to generate the mature α and β chains. While the exact cleavage sites can vary slightly due to microheterogeneity, a representative processing scheme is as follows:
| Chain | N-terminus | C-terminus | Length (residues) |
| β-chain | Residue 82 | Residue 101 | 20 |
| α-chain | Residue 106 | Residue 238 | 133 |
| Excised Linker | Residue 102 | Residue 105 | 4 |
Note: The numbering is based on the full-length precursor protein after removal of the 21-residue signal peptide.
N-linked Glycosylation: A Key Modification for Structure and Function
Jacalin is a glycoprotein (B1211001), and N-linked glycosylation plays a significant role in its structure and potential biological activities. The α-chain of jacalin is known to be glycosylated, and this modification contributes to the overall heterogeneity of the lectin.
Studies have identified two potential N-glycosylation sites within the α-chain at asparagine residues Asn43 and Asn74.[2][3] The α'-subunit, a variant of the α-chain, is reported to be more heavily glycosylated than the α-chain.[2][3] All molecules of the α'-polypeptide contain an N-linked oligosaccharide at position 74, with some also having a glycan at position 43.[2][3]
Experimental Protocol: Analysis of N-linked Glycosylation by Mass Spectrometry
The characterization of glycosylation in jacalin involves a combination of techniques, with mass spectrometry being a central tool.
-
Deglycosylation: To confirm the presence of N-linked glycans, jacalin can be treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between asparagine and the innermost N-acetylglucosamine of the glycan. The deglycosylated protein will show a shift in molecular weight on SDS-PAGE.
-
Glycopeptide Analysis by Mass Spectrometry (LC-MS/MS):
-
Proteolytic Digestion: Purified jacalin is digested with a protease, such as trypsin, to generate smaller peptides.
-
Enrichment of Glycopeptides: Glycopeptides can be enriched from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with other lectins.
-
LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. Fragmentation methods such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) are used to determine both the peptide sequence and the composition of the attached glycan.
-
-
Released Glycan Analysis:
-
Glycan Release: N-glycans are released from the purified jacalin using PNGase F.
-
Labeling and Purification: The released glycans are often labeled with a fluorescent tag to enhance detection and then purified.
-
Mass Spectrometry Analysis: The labeled glycans are analyzed by MALDI-TOF MS or LC-MS to determine their composition and structure.
-
While the precise and complete structures of all N-glycans on jacalin have not been exhaustively detailed in a single study, analysis of jacalin-related lectins suggests the presence of common plant-type N-glycans.
The Role of Post-Translational Modifications in Jacalin's Biological Activity
The PTMs of jacalin are not merely structural embellishments; they are critical for its biological functions, particularly its interactions with components of the immune system.
Interaction with CD45 and T-cell Activation
Jacalin is a potent mitogen for human CD4+ T lymphocytes. This activity is dependent on its glycosylation status and its interaction with the transmembrane protein tyrosine phosphatase, CD45.[4] CD45 is a key regulator of T-cell receptor (TCR) signaling. The binding of jacalin to the O-glycans on the extracellular domain of CD45 is a critical initiating event that leads to the activation of downstream signaling pathways.[5]
This interaction increases the phosphatase activity of CD45, leading to the dephosphorylation and activation of Src family kinases like Lck and Fyn. This, in turn, activates the ERK1/2 and p38 MAPK signaling cascades, culminating in the production of interleukin-2 (B1167480) (IL-2), expression of the IL-2 receptor (CD25), and subsequent T-cell proliferation and cytokine secretion.[6]
B-cell Apoptosis
In contrast to its mitogenic effect on T-cells, jacalin induces apoptosis in human B-lymphocytes. This process is also initiated by the binding of jacalin to CD45 on the B-cell surface. However, in B-cells, this interaction leads to the inhibition of CD45's phosphatase activity. This results in the increased phosphorylation and inactivation of the Src family kinase Lyn, which ultimately triggers the apoptotic cascade.[5]
Conclusion
The post-translational modifications of jacalin, namely proteolytic processing and N-linked glycosylation, are integral to its structure and its diverse biological functions. The cleavage of a precursor protein into a two-chain subunit creates a unique carbohydrate-binding site, while glycosylation influences its stability and its interactions with cellular receptors. A thorough understanding of these PTMs, facilitated by the experimental methodologies detailed in this guide, is essential for the effective application of jacalin in research and for exploring its potential in diagnostics and drug development. The intricate interplay between jacalin's modified structure and the cellular signaling pathways it modulates continues to be an active area of investigation, promising further insights into the complex world of protein-glycan interactions.
References
- 1. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and electron-microscopic studies of jacalin from jackfruit (Artocarpus integrifolia) show that this lectin is a 65 kDa tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and electron-microscopic studies of jacalin from jackfruit (Artocarpus integrifolia) show that this lectin is a 65 kDa tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Jacalin, a lectin interacting with O-linked sugars and mediating protection of CD4+ cells against HIV-1, binds to the external envelope glycoprotein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylation-dependent interaction of Jacalin with CD45 induces T lymphocyte activation and Th1/Th2 cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of Jacalin: A Technical Guide to its Thermostability and pH Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest in the scientific community due to its unique carbohydrate-binding specificity and potent biological activities. Its ability to specifically recognize the Thomsen-Friedenreich (T-antigen) antigen, a tumor-associated carbohydrate antigen, makes it a valuable tool in cancer research and diagnostics. Furthermore, Jacalin's interactions with immunoglobulins, particularly IgA, have opened avenues for its use in immunology and as a mucosal adjuvant. For the effective application of Jacalin in these fields, a thorough understanding of its structural stability under various environmental conditions is paramount. This technical guide provides an in-depth analysis of the thermostability and pH sensitivity of Jacalin, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their investigations.
Data Presentation: Thermostability and pH Sensitivity of Jacalin
The stability of Jacalin has been investigated using various biophysical techniques, primarily Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Thermostability of Jacalin as Determined by Differential Scanning Calorimetry (DSC)
| Condition | Melting Temperature (Tm) | Observations |
| Native Jacalin | ~60 °C[1][2] | The protein unfolds at this temperature. |
| Jacalin with methyl-α-D-galactopyranoside | ~63 °C[1] | Binding of a carbohydrate ligand moderately stabilizes the protein structure, increasing its thermal denaturation temperature. |
| Recombinant single-chain Jacalin (rJacalin) | Reduced stability compared to native Jacalin[3][4] | Post-translational modification into two chains in the native form likely contributes to higher stability. |
Table 2: pH Sensitivity of Jacalin's Structure
| pH Range | Effect on Secondary Structure (CD Spectroscopy) | Effect on Tertiary Structure (CD Spectroscopy) | Quaternary Structure and Unfolding (DSC) |
| 2.0 - 9.0 | Largely unaffected[1][2] | Considerable changes observed[1][2] | - |
| 2.0 - 5.0 | - | - | Exhibits two overlapping transitions, suggesting dissociation of the tetramer into monomers followed by unfolding of the monomers.[2] |
| 6.0 - 9.0 | - | - | Exhibits a single transition, indicating that subunit dissociation and unfolding occur simultaneously.[2] |
| Extreme acidic and alkaline pH | Native Jacalin does not aggregate.[3] | Recombinant Jacalin shows slight aggregation at extreme acidic pH.[3] | - |
| 5.0 - 9.0 | - | - | High light scattering observed for both native and recombinant Jacalin, suggesting aggregation upon thermal unfolding due to exposed hydrophobic patches.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the thermostability and pH sensitivity of Jacalin.
Purification of Jacalin from Jackfruit Seeds
A prerequisite for accurate stability studies is the purification of Jacalin. Affinity chromatography is the most common and effective method.
Materials:
-
Dried jackfruit seeds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Affinity chromatography column with a galactose-based resin (e.g., cross-linked guar (B607891) gum or IgA-Sepharose)
-
Elution buffer: 0.1 M D-galactose in PBS
-
Bradford or BCA protein assay reagents
-
Spectrophotometer
-
Centrifuge
Protocol:
-
Preparation of Crude Extract:
-
Grind dried jackfruit seeds into a fine powder.
-
Suspend the powder in PBS (1:10 w/v) and stir overnight at 4°C.
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant.
-
-
Ammonium Sulfate Precipitation (Optional):
-
Slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation while stirring at 4°C.
-
Allow precipitation to occur for at least 4 hours.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the affinity column with 5-10 column volumes of PBS.
-
Load the crude extract or dialyzed ammonium sulfate fraction onto the column.
-
Wash the column with PBS until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound Jacalin with 0.1 M D-galactose in PBS.
-
Collect fractions and monitor the protein concentration at 280 nm.
-
Pool the fractions containing purified Jacalin and dialyze against PBS to remove the galactose.
-
-
Purity and Concentration Determination:
-
Assess the purity of the eluted Jacalin by SDS-PAGE.
-
Determine the final protein concentration using a Bradford or BCA assay.
-
Differential Scanning Calorimetry (DSC) for Thermostability
DSC directly measures the heat capacity of a protein as a function of temperature, allowing for the determination of the melting temperature (Tm).
Materials:
-
Purified Jacalin solution (0.5 - 1.0 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
The same buffer for the reference cell.
-
DSC instrument.
Protocol:
-
Sample Preparation:
-
Prepare a Jacalin solution at a concentration of 0.5-1.0 mg/mL in the desired buffer.
-
Degas the protein solution and the buffer to prevent bubble formation during the scan.
-
-
DSC Measurement:
-
Load the Jacalin solution into the sample cell and the corresponding buffer into the reference cell of the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature where the protein is expected to be fully unfolded (e.g., 90°C).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the excess heat capacity curve.
-
The peak of the thermogram corresponds to the melting temperature (Tm).
-
The area under the peak can be integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
Circular Dichroism (CD) Spectroscopy for Structural Stability
CD spectroscopy is used to monitor changes in the secondary and tertiary structure of Jacalin as a function of temperature or pH.
Materials:
-
Purified Jacalin solution (0.1 - 0.2 mg/mL for far-UV CD; 0.5 - 1.0 mg/mL for near-UV CD).
-
A series of buffers with varying pH values (e.g., glycine-HCl for pH 2-3, sodium acetate (B1210297) for pH 4-5, sodium phosphate (B84403) for pH 6-8, Tris-HCl for pH 8-9).
-
CD spectropolarimeter equipped with a temperature controller.
-
Quartz cuvettes (1 mm path length for far-UV, 10 mm for near-UV).
Protocol for Thermal Denaturation:
-
Sample Preparation: Prepare a Jacalin solution in the desired buffer.
-
Wavelength Scan: Record a baseline spectrum of the buffer at the starting temperature. Then, record the CD spectrum of the Jacalin sample over the desired wavelength range (e.g., 190-250 nm for secondary structure; 250-320 nm for tertiary structure).
-
Thermal Melt:
-
Set the wavelength to monitor a specific feature (e.g., 218 nm for β-sheet content).
-
Increase the temperature at a controlled rate (e.g., 1°C/min) and record the CD signal at regular intervals.
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm).
-
Protocol for pH Sensitivity:
-
Sample Preparation: Prepare a series of Jacalin samples, each in a buffer of a different pH. Ensure the protein concentration is identical across all samples.
-
Wavelength Scans:
-
Record a baseline spectrum for each buffer.
-
Record the far-UV and near-UV CD spectra for each Jacalin sample at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Compare the spectra obtained at different pH values to identify changes in the secondary and tertiary structures.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements from the far-UV CD spectra.
-
Hemagglutination Assay for Functional Stability
This assay assesses the biological activity of Jacalin (its ability to agglutinate red blood cells) after exposure to different temperatures or pH conditions, thus providing a measure of its functional stability.
Materials:
-
Purified Jacalin solution.
-
Trypsinized and washed human or rabbit red blood cells (RBCs) (2% suspension in PBS).
-
96-well U-bottom microtiter plate.
-
PBS (pH 7.4).
Protocol:
-
Sample Treatment:
-
Thermostability: Incubate aliquots of Jacalin solution at different temperatures for a fixed period (e.g., 30 minutes). Cool the samples to room temperature before the assay.
-
pH Stability: Incubate aliquots of Jacalin in buffers of varying pH for a fixed period. Neutralize the pH of the samples before the assay.
-
-
Serial Dilution:
-
Add 50 µL of PBS to all wells of a 96-well plate.
-
Add 50 µL of the treated (or untreated control) Jacalin solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
-
Hemagglutination:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Reading the Results:
-
Positive result (agglutination): A mat of RBCs covering the bottom of the well.
-
Negative result (no agglutination): A tight button of RBCs at the bottom of the well.
-
-
Data Analysis:
-
The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows complete agglutination.
-
Compare the titers of the treated samples to the untreated control to determine the effect of temperature or pH on Jacalin's activity.
-
Mandatory Visualization
Experimental Workflow for Jacalin Stability Analysis
The following diagram illustrates the general workflow for investigating the thermostability and pH sensitivity of Jacalin.
Caption: A workflow for Jacalin stability analysis.
Logical Relationship for pH-Dependent Unfolding of Jacalin
This diagram illustrates the proposed mechanism of Jacalin's unfolding at different pH ranges as suggested by DSC experiments.
Caption: Jacalin's pH-dependent unfolding pathway.
Conclusion
This technical guide provides a comprehensive overview of the thermostability and pH sensitivity of Jacalin. The data presented in the tables clearly indicate that while Jacalin's secondary structure is remarkably stable over a broad pH range, its tertiary and quaternary structures are more susceptible to changes in pH and temperature. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to study the stability of Jacalin and other lectins. A thorough understanding of these stability parameters is crucial for the reliable design of experiments and for the development of Jacalin-based applications in research, diagnostics, and therapeutics.
References
Methodological & Application
Application Note and Protocol: Affinity Chromatography Purification of Jacalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), is a valuable tool in glycobiology and immunology.[1] Its unique specificity for O-glycosidically linked oligosaccharides, particularly the T-antigen (Galβ1-3GalNAcα), makes it highly effective for the purification of glycoproteins such as human immunoglobulin A (IgA).[2][3] Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa, composed of non-covalently linked subunits.[4][5] This application note provides a detailed protocol for the purification of Jacalin from jackfruit seeds using affinity chromatography, a method that leverages its specific carbohydrate-binding properties to achieve high purity.[1] The purified lectin has numerous applications, including the isolation of IgA from serum and colostrum, the study of glycoprotein (B1211001) structure and function, and as a mitogen for CD4+ T lymphocytes.[1][4]
Data Presentation
The following table summarizes key quantitative data associated with the affinity chromatography purification of Jacalin.
| Parameter | Value | Source(s) |
| Typical Yield | 10-15 mg of lectin per 50 mg of seed protein | [6][7] |
| Jacalin Molecular Weight | ~66 kDa (tetramer) | [4] |
| ~43 kDa by gel filtration | [6][7] | |
| Jacalin Subunit Molecular Weights (SDS-PAGE) | 11.8 kDa and 14.7 kDa | [6][7] |
| 14 kDa and 16 kDa | [8] | |
| Affinity Resin Binding Capacity | >3 mg of human IgA/ml of resin (Jacalin Superflow 4) | [5] |
| 1 to 3 mg human IgA1/mL resin (Jacalin Agarose Particles) | [9] | |
| Elution Buffer Concentration (D-galactose) | 0.2 M to 0.8 M | [1][10] |
| Elution Buffer Concentration (Melibiose) | 0.1 M | [9][11] |
Experimental Protocols
This section details the methodology for the purification of Jacalin using affinity chromatography.
Materials
-
Dried jackfruit seeds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Affinity chromatography column
-
IgA-Sepharose 4B or Galactose-Agarose resin[1]
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4[12]
-
Elution Buffer: 0.8 M D-galactose in PBS or 0.1 M Melibiose in PBS[11][12]
-
Spectrophotometer
-
Protein assay reagents (e.g., Bradford or Lowry)
-
Centrifuge and appropriate tubes
-
Stir plate and stir bars
-
Standard laboratory glassware
Step 1: Preparation of Crude Seed Extract
-
Remove the outer seed coat from dried jackfruit seeds.
-
Grind the seeds into a fine powder using a blender or a mill.
-
Suspend the seed powder in PBS (e.g., 100 g of powder in 1 L of PBS).
-
Stir the suspension overnight at 4°C to extract the proteins.
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which is the crude protein extract.[1]
Step 2: Ammonium Sulfate Precipitation (Optional, for partial purification)
-
While gently stirring, slowly add ammonium sulfate to the crude extract to a final saturation of 30-60% or 0-90%.[10]
-
Allow the protein to precipitate for at least 4 hours at 4°C.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.
-
Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.[1][10]
Step 3: Affinity Chromatography
-
Pack a chromatography column with the chosen affinity resin (e.g., IgA-Sepharose 4B or Galactose-Agarose).
-
Equilibrate the column with at least five column volumes of PBS (Binding/Wash Buffer).[1]
-
Load the crude or partially purified protein extract onto the column.
-
Wash the column with PBS until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of unbound proteins.[1]
-
Elute the bound Jacalin from the column using the Elution Buffer (e.g., 0.8 M D-galactose in PBS).[7][12]
-
Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.[1]
-
Pool the fractions containing the purified Jacalin.
-
Dialyze the pooled fractions against PBS to remove the eluting sugar.[1]
-
Determine the protein concentration of the final purified sample using a Bradford or Lowry assay.[1]
-
Assess the purity of the final sample by SDS-PAGE.[12]
Visualizations
Experimental Workflow
Caption: Workflow for the purification of Jacalin from jackfruit seeds.
Jacalin-Induced T-Cell Activation Signaling Pathway
Caption: Jacalin-induced T-cell activation signaling pathway.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Immobilized Lectins for Purification of Glycoproteins [gbiosciences.com]
- 5. sterogene.com [sterogene.com]
- 6. researchgate.net [researchgate.net]
- 7. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. DiagAg™ Jacalin Agarose Particles, 6% Crosslinked - CD Bioparticles [cd-bioparticles.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Purification of Human IgA1 Using Jacalin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunoglobulin A (IgA) is a key antibody isotype in mucosal immunity and is also present in serum. It exists in two subclasses, IgA1 and IgA2, which differ in the structure of their hinge region. IgA1 has an O-glycosylated hinge region, a feature absent in IgA2.[1][2] This structural difference is exploited by jacalin, a lectin extracted from the seeds of the jackfruit (Artocarpus integrifolia).[3][4] Jacalin specifically binds to α-D-galactose residues, showing a high affinity for the O-linked glycans in the hinge region of human IgA1.[3][5] This specificity makes jacalin-based affinity chromatography a highly effective and widely used method for the selective purification of IgA1 from various biological samples, including serum, colostrum, and saliva.[2][3][6] This technique is particularly valuable for applications requiring subclass-specific analysis, such as in the study of IgA nephropathy.[3]
Jacalin affinity chromatography offers several advantages, including high capacity, cost-effectiveness, and mild elution conditions that preserve the biological activity of the purified IgA1.[7]
Principle of Jacalin-IgA1 Interaction
The purification process is based on the specific molecular interaction between the jacalin lectin and the carbohydrate moieties on the IgA1 molecule. Jacalin, immobilized on a solid support such as agarose (B213101) beads, forms the stationary phase of the chromatography column. When a sample containing a mixture of immunoglobulins is passed through the column, IgA1 binds to the jacalin via its O-linked glycans. Other proteins, including IgG, IgM, and IgA2, do not bind and are washed away.[1] The bound IgA1 is then selectively eluted by introducing a solution containing a high concentration of a competing sugar, typically D-galactose or melibiose, which displaces the IgA1 from the jacalin.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of human IgA1 and IgA2 using jacalin-agarose chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Jacalin: isolation, characterization, and influence of various factors on its interaction with human IgA1, as assessed by precipitation and latex agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple procedure for the isolation of human secretory IgA of IgA1 and IgA2 subclass by a jackfruit lectin, jacalin, affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Application of Jacalin in T-Cell Proliferation Assays: A Detailed Guide for Researchers
Abstract
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), is a potent mitogen for human CD4+ T-lymphocytes.[1][2] This unique specificity, excluding CD8+ T-cells and B-cells, makes it an invaluable tool for the selective study of CD4+ T-cell activation, proliferation, and function.[1][3] The proliferative response induced by Jacalin is critically dependent on the presence of monocytes, highlighting a complex interplay between innate and adaptive immune cells.[1][3] This document provides a comprehensive overview of the mechanisms underlying Jacalin's mitogenic activity, detailed protocols for its application in T-cell proliferation assays, and a summary of relevant quantitative data to aid in experimental design and interpretation.
Introduction
T-cell proliferation is a cornerstone of the adaptive immune response and a critical process to evaluate in immunology research, vaccine development, and immunotherapy. Mitogenic lectins, such as Phytohemagglutinin (PHA) and Concanavalin A (ConA), are widely used to induce polyclonal T-cell activation and proliferation in vitro. Jacalin presents a more specialized tool, distinguished by its selective mitogenic activity towards the CD4+ T-helper cell subset.[1][4] This property allows for the targeted investigation of this crucial cell population, which is central to orchestrating immune responses and is a primary target of the Human Immunodeficiency Virus (HIV).[2][4] Understanding the application of Jacalin in T-cell proliferation assays can, therefore, offer researchers a refined method for studying CD4+ T-cell biology.
Mechanism of Action
Jacalin's mitogenic effect is initiated by its binding to specific carbohydrate moieties on the surface of CD4+ T-cells and monocytes.[1] This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, cytokine production, and ultimately, cell division.
Signaling Pathway in CD4+ T-Cells
The primary receptor for Jacalin on T-lymphocytes is the heavily glycosylated protein tyrosine phosphatase, CD45.[5][6] The binding of Jacalin to CD45 is a crucial initiating event that leads to the activation of downstream signaling pathways.[5] This interaction increases the phosphatase activity of CD45, which in turn activates Src family kinases like Lck.[5][7]
The activation cascade proceeds through the phosphorylation of key signaling intermediates, including ZAP-70, phospholipase C-γ1 (PLC-γ1), and the activation of the Ras-MAPK pathway, involving ERK1/2 and p38 MAPK.[5][6] This signaling cascade culminates in the production of Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor (CD25), which are essential for driving T-cell proliferation.[1][3] The kinetics of Jacalin-induced DNA synthesis and IL-2 secretion are noted to be delayed compared to that induced by PHA.[1][3]
The Role of Monocytes
The proliferative response of T-cells to Jacalin is strictly dependent on the presence of autologous monocytes.[1][3] Monocytes act as accessory cells, and their interaction with Jacalin is thought to provide essential co-stimulatory signals for T-cell activation. While the precise molecular interactions are still under investigation, it is hypothesized that Jacalin binding to monocytes induces their activation and the production of pro-inflammatory cytokines such as IL-1 and IL-6, which are known to support T-cell proliferation.[4][8]
Quantitative Data Summary
The optimal concentration of Jacalin and its efficacy can vary depending on the experimental conditions, such as the presence of serum and the source of the cells. The following tables summarize key quantitative data for the use of Jacalin in T-cell proliferation assays.
| Parameter | Value | Cell Type | Notes | Reference |
| Optimal Concentration (serum-free) | 5 µg/mL | Rat Spleen Cells | For maximal T-cell growth activity. | [9] |
| Optimal Concentration (with 5% FCS) | ~25 µg/mL | Rat Spleen Cells | For maximal T-cell growth activity. | [9] |
| Recommended Range for Human T-cells | 5-50 µg/mL | Human T-cells | Suggested starting range for optimization. | [10] |
Table 1: Optimal Concentrations of Jacalin for T-Cell Proliferation.
| Mitogen | Peak DNA Synthesis | Peak IL-2 Secretion | Cell Specificity | Monocyte Dependence | Reference |
| Jacalin | Day 3-4 | Day 4 | CD4+ T-cells | Yes | [1][3] |
| PHA | Day 2-3 | Day 2 | T-cells (CD4+ and CD8+) | Yes | [1][3] |
Table 2: Comparative Kinetics of Jacalin and PHA in Human PBMC Cultures.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for T-cell proliferation assays.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers should be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density as required for the specific proliferation assay.
Protocol 2: T-Cell Proliferation Assay using MTT
This colorimetric assay measures the metabolic activity of viable cells and is a common method to assess cell proliferation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Jacalin (stock solution in sterile PBS)
-
PHA (positive control)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Add 100 µL of medium containing the desired concentrations of Jacalin (e.g., a serial dilution from 1 to 50 µg/mL) to the respective wells in triplicate.
-
Include wells with medium alone (negative control) and PHA (e.g., 5 µg/mL) as a positive control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
After the 4-hour incubation with MTT, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the Stimulation Index (SI) as the ratio of the mean absorbance of stimulated wells to the mean absorbance of unstimulated (negative control) wells.
Conclusion
Jacalin is a valuable and specific mitogen for the in vitro study of human CD4+ T-cell proliferation. Its dependence on monocytes for activity underscores the importance of cellular interactions in the initiation of adaptive immune responses. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers and drug development professionals to effectively utilize Jacalin in their T-cell proliferation assays, enabling a more focused investigation of CD4+ T-cell biology and function.
References
- 1. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 gp 120 blocks jacalin-induced proliferative response in CD4+ T cells: jacalin as a useful surrogate marker for qualitative and quantitative deficiency of CD4+ T cells in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-6 and IL-1 synergize to stimulate IL-2 production and proliferation of peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosylation-dependent interaction of Jacalin with CD45 induces T lymphocyte activation and Th1/Th2 cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD45 functions as a signaling gatekeeper in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-6 promotes T cell proliferation and expansion under inflammatory conditions in association with low-level RORγt expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jacalin: an excellent lectin for obtaining T cell growth activity from rat spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abacusdx.com [abacusdx.com]
Application Notes and Protocols: Fluorescent Labeling of Jacalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of Jacalin, a galactose-binding lectin isolated from jackfruit (Artocarpus heterophyllus) seeds. Fluorescently labeled Jacalin is a valuable tool for the detection and localization of O-linked glycoproteins, particularly those bearing the Thomsen-Friedenreich antigen (T-antigen), which is often associated with cancer cells. This document outlines detailed protocols for the purification of Jacalin, its conjugation with common fluorescent probes, and the characterization of the resulting fluorescently labeled lectin.
Introduction to Jacalin
Jacalin is a tetrameric protein with a molecular weight ranging from 43 to 66 kDa, composed of subunits of approximately 12-16 kDa each[1][2]. It exhibits a strong binding affinity for galactosyl (β-1,3) N-acetylgalactosamine structures, a key component of the T-antigen[3]. This specificity makes fluorescently labeled Jacalin a powerful tool in glycobiology and cancer research for applications such as immunofluorescence, flow cytometry, and western blotting.
Data Presentation: Properties of Jacalin and Common Fluorescent Probes
To facilitate experimental design, the following tables summarize the key properties of Jacalin and commonly used amine-reactive fluorescent dyes.
| Property | Value | Reference |
| Jacalin Molecular Weight (Tetramer) | 44.163 kDa | [1] |
| Jacalin Subunit Molecular Weight | ~12 kDa and ~16 kDa | [2] |
| Amino Acid Composition | 24 Lysine residues per 44.163 kDa | [1] |
| Extinction Coefficient (at 280 nm) | 27390 M⁻¹cm⁻¹ | |
| Sugar Specificity | Galactosyl (β-1,3) N-acetylgalactosamine (T-antigen) | [3] |
| Fluorescent Probe (Amine-Reactive Form) | Excitation Max (nm) | Emission Max (nm) | Molecular Weight (Da) | Extinction Coefficient (M⁻¹cm⁻¹) |
| Fluorescein isothiocyanate (FITC) | 494 | 520 | 389.38 | 75,000 (at 494 nm) |
| Tetramethylrhodamine isothiocyanate (TRITC) | 550 | 573 | 443.52 | 85,000 (at 550 nm) |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | 643.41 | 71,000 (at 494 nm) |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | ~1250 | 150,000 (at 555 nm) |
| Cy®3 NHS Ester | 550 | 570 | ~766 | 150,000 (at 550 nm) |
| Cy®5 NHS Ester | 649 | 670 | ~792 | 250,000 (at 649 nm) |
Experimental Protocols
This section provides detailed methodologies for the purification of Jacalin from jackfruit seeds and its subsequent fluorescent labeling.
Protocol 1: Purification of Jacalin from Jackfruit Seeds
This protocol describes the affinity purification of Jacalin from its natural source.
Materials:
-
Dried jackfruit seeds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Affinity chromatography column
-
IgA-Sepharose 4B or Galactose-Affi-Gel Hz resin
-
Elution buffer: 0.8 M D-galactose in PBS
-
Spectrophotometer
-
Bradford or Lowry protein assay reagents
-
Centrifuge and appropriate tubes
-
Stir plate and stir bars
Procedure:
-
Preparation of Crude Seed Extract:
-
Remove the outer seed coat from dried jackfruit seeds.
-
Grind the seeds into a fine powder.
-
Suspend the seed powder in PBS (e.g., 100 g of powder in 1 L of PBS).
-
Stir the suspension overnight at 4°C.
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant.
-
-
Ammonium Sulfate Precipitation (Optional):
-
Slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation while stirring at 4°C.
-
Allow the protein to precipitate for at least 4 hours at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.
-
-
Affinity Chromatography:
-
Pack a chromatography column with IgA-Sepharose 4B or Galactose-Affi-Gel Hz resin.
-
Equilibrate the column with at least five column volumes of PBS.
-
Load the crude or partially purified protein extract onto the column.
-
Wash the column with PBS until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the bound Jacalin with 0.8 M D-galactose in PBS.
-
Collect fractions and monitor the protein concentration at 280 nm.
-
Pool the fractions containing purified Jacalin.
-
-
Final Steps:
-
Dialyze the pooled fractions extensively against PBS at 4°C to remove the galactose.
-
Determine the final protein concentration using a Bradford or Lowry assay, or by measuring the absorbance at 280 nm and using the extinction coefficient.
-
Store the purified Jacalin at -20°C or -80°C for long-term storage.
-
Protocol 2: Fluorescent Labeling of Jacalin with NHS-Ester Dyes
This protocol details the conjugation of an amine-reactive fluorescent dye to Jacalin. The following is a general protocol that can be adapted for various NHS-ester dyes.
Materials:
-
Purified Jacalin (in amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Preparation of Jacalin:
-
Dissolve or dialyze the purified Jacalin into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Preparation of Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point.
-
Moles of Jacalin = (mass of Jacalin in g) / (molecular weight of Jacalin in g/mol )
-
Moles of dye = Moles of Jacalin x desired molar ratio
-
Mass of dye = Moles of dye x molecular weight of dye
-
Volume of dye stock = (Mass of dye) / (concentration of dye stock)
-
-
While gently stirring, add the calculated volume of the dye stock solution to the Jacalin solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Labeled Jacalin:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the quenched reaction mixture to the column.
-
Elute with PBS. The first colored fraction to elute will be the fluorescently labeled Jacalin. The second, slower-moving colored band will be the unreacted free dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of Labeled Jacalin:
-
Determine the protein concentration and the degree of labeling (see Protocol 3).
-
Store the labeled Jacalin at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescently labeled Jacalin.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified, labeled Jacalin solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescent dye (Aₘₐₓ).
-
-
Calculate the Concentration of the Dye:
-
Dye Concentration (M) = Aₘₐₓ / (ε_dye x path length in cm)
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
-
-
Calculate the Concentration of Jacalin:
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. CF = A₂₈₀ of the free dye / Aₘₐₓ of the free dye.
-
Jacalin Concentration (M) = [A₂₈₀ - (Aₘₐₓ x CF)] / (ε_Jacalin x path length in cm)
-
Where ε_Jacalin is the molar extinction coefficient of Jacalin at 280 nm (27390 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Jacalin Concentration (M)
-
An optimal DOL for most applications is between 2 and 5.
Visualizations
Jacalin Purification Workflow
Caption: Workflow for the purification of Jacalin from jackfruit seeds.
Fluorescent Labeling Workflow
Caption: Experimental workflow for labeling Jacalin with an NHS-ester fluorescent dye.
Logical Relationship of DOL Calculation
Caption: Logical steps for the calculation of the Degree of Labeling (DOL).
References
Application Notes and Protocols for Jacalin in Enzyme-Linked Lectin Assays (ELLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), is a valuable tool in glycobiology and immunology. Its primary binding specificity is towards O-linked glycans, particularly the Thomsen-Friedenreich antigen (T-antigen or Galβ1-3GalNAc), which is a tumor-associated carbohydrate antigen.[1][2] This unique specificity makes Jacalin a powerful reagent for the detection, quantification, and purification of glycoproteins bearing these structures, such as human immunoglobulin A (IgA).[3]
The Enzyme-Linked Lectin Assay (ELLA) is a sensitive and quantitative technique analogous to the Enzyme-Linked Immunosorbent Assay (ELISA).[4] Instead of antibodies, ELLA utilizes enzyme-labeled lectins to detect and quantify glycoproteins or carbohydrates. This document provides detailed application notes and protocols for the use of Jacalin in both direct and competitive ELLA formats.
I. Principle of Jacalin-Based ELLA
A Jacalin-based ELLA can be performed in two main formats:
-
Direct ELLA: This format is used to detect and quantify the presence of a specific glycoprotein (B1211001) in a sample. The glycoprotein of interest is immobilized on a microplate well, and a Jacalin-enzyme conjugate binds to the carbohydrate moieties of the glycoprotein. The amount of bound Jacalin is then proportional to the amount of glycoprotein present.
-
Competitive ELLA: This format is used to determine the binding affinity of a soluble carbohydrate or glycoprotein (inhibitor) to Jacalin. A known glycoprotein is coated onto the microplate well. A fixed amount of Jacalin-enzyme conjugate is pre-incubated with varying concentrations of the inhibitor before being added to the well. The inhibitor in solution competes with the immobilized glycoprotein for binding to Jacalin. A higher concentration of the inhibitor will result in less Jacalin binding to the plate, leading to a weaker signal. This allows for the determination of the inhibitor's concentration that causes 50% inhibition (IC50).[4][5]
II. Data Presentation
Quantitative data from Jacalin-based ELLA and other binding assays are crucial for interpreting experimental results. The following tables summarize key binding data for Jacalin.
Table 1: Binding Affinity of Jacalin for Various Carbohydrate Ligands
| Carbohydrate Ligand | Structure | Dissociation Constant (Kd) | Method |
| T-antigen (Core 1) | Galβ1-3GalNAcα- | High Affinity | Frontal Affinity Chromatography |
| Tn-antigen | GalNAcα- | High Affinity | Frontal Affinity Chromatography |
| Core 3 | GlcNAcβ1-3GalNAcα- | Significant Affinity | Frontal Affinity Chromatography |
| Sialyl-T (ST) | Neu5Acα2-3Galβ1-3GalNAcα- | Significant Affinity | Frontal Affinity Chromatography |
| Core 2 | Galβ1-3(GlcNAcβ1-6)GalNAcα- | No Binding | Frontal Affinity Chromatography |
| Core 6 | GlcNAcβ1-6GalNAcα- | No Binding | Frontal Affinity Chromatography |
| Sialyl-Tn (STn) | Neu5Acα2-6GalNAcα- | No Binding | Frontal Affinity Chromatography |
Data sourced from frontal affinity chromatography studies.[2]
Table 2: Inhibitory Concentration (IC50) of Sugars for Jacalin Binding
| Inhibitor | IC50 (mM) | Assay Method |
| D-Galactose | ~50 | Hemagglutination Inhibition |
| α-Methylgalactoside | ~25 | Hemagglutination Inhibition |
| Melibiose (Galα1-6Glc) | ~10 | Hemagglutination Inhibition |
| T-antigen (Galβ1-3GalNAc) | <1 | Competitive ELLA (estimated) |
IC50 values can vary depending on the specific assay conditions.
III. Experimental Protocols
A. Protocol for Biotinylation of Jacalin
This protocol describes the biotinylation of Jacalin for use in ELLA with a streptavidin-enzyme conjugate detection system.
Materials:
-
Purified Jacalin
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Dissolve Jacalin in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL solution of Sulfo-NHS-LC-Biotin in water immediately before use.
-
Add a 15-20 fold molar excess of the biotin (B1667282) reagent to the Jacalin solution.[6]
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove excess, non-reacted biotin by passing the solution through a desalting column equilibrated with PBS.[7]
-
Store the biotinylated Jacalin at 4°C for short-term use or at -20°C for long-term storage.
B. Direct ELLA Protocol for Glycoprotein Detection
This protocol provides a method for detecting and quantifying a glycoprotein (e.g., human IgA1) using biotinylated Jacalin.
Materials:
-
96-well microtiter plates (high-binding)
-
Purified glycoprotein standard (e.g., human IgA1)
-
Sample containing the glycoprotein of interest
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (1% BSA or Carbo-Free™ Blocking Solution in PBS)[8]
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Biotinylated Jacalin (prepared as in Protocol A)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the glycoprotein standard and samples to the desired concentration in Coating Buffer. A typical starting concentration for coating is 1-10 µg/mL.
-
Add 100 µL of the diluted glycoprotein solution to each well.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the wells three times with Wash Buffer.
-
-
Incubation with Biotinylated Jacalin:
-
Dilute the biotinylated Jacalin in Blocking Buffer. The optimal concentration should be determined by titration, but a starting range of 1-5 µg/mL is recommended.
-
Add 100 µL of the diluted biotinylated Jacalin to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the Jacalin solution and wash the wells three times with Wash Buffer.
-
-
Incubation with Streptavidin-HRP:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (a common dilution is 1:1000 to 1:5000).[9]
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the Streptavidin-HRP solution and wash the wells five times with Wash Buffer.
-
-
Color Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
C. Competitive ELLA Protocol for Inhibitor Screening
This protocol is designed to measure the ability of a soluble compound to inhibit the binding of Jacalin to a coated glycoprotein.
Materials:
-
All materials from the Direct ELLA protocol.
-
Inhibitor compounds (e.g., purified carbohydrates, glycoproteins, or small molecules).
Procedure:
-
Coating, Washing, and Blocking: Follow steps 1-4 of the Direct ELLA protocol to coat the plate with a known glycoprotein (e.g., asialofetuin or IgA1) and block non-specific sites.
-
Inhibitor and Jacalin Pre-incubation:
-
Prepare a serial dilution of the inhibitor compounds in Blocking Buffer in a separate 96-well plate or microcentrifuge tubes.
-
Prepare a solution of biotinylated Jacalin in Blocking Buffer at a concentration that gives approximately 80-90% of the maximum signal in a direct ELLA (this concentration needs to be predetermined).
-
Mix equal volumes of the diluted inhibitor solutions and the biotinylated Jacalin solution.
-
Incubate this mixture for 1 hour at room temperature to allow the inhibitor to bind to Jacalin.
-
-
Incubation in Coated Plate:
-
Transfer 100 µL of the pre-incubated Jacalin-inhibitor mixture to the corresponding wells of the glycoprotein-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing, Detection, and Data Acquisition: Follow steps 6-11 of the Direct ELLA protocol.
Data Analysis for Competitive ELLA:
-
The absorbance values will be inversely proportional to the concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the maximum signal (the signal in the absence of an inhibitor). This can be calculated using a sigmoidal dose-response curve fit in a suitable software.[10]
IV. Mandatory Visualizations
Caption: Workflow for a direct Enzyme-Linked Lectin Assay (ELLA).
Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).
Caption: Simplified diagram of Jacalin-mediated cell signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel lectin-based enzyme-linked immunosorbent assay for the measurement of IgA1 in serum and secretory IgA1 in secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On Surface Assays: Enzyme-Linked Lectin - Glycopedia [glycopedia.eu]
- 5. researchgate.net [researchgate.net]
- 6. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. assaygenie.com [assaygenie.com]
- 10. courses.edx.org [courses.edx.org]
Application of Jacalin in Cancer Cell Line Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), has emerged as a significant tool in cancer cell line research. Its utility stems from its preferential binding to the Thomsen-Friedenreich (TF) antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen overexpressed on the surface of over 85% of human carcinomas. This specific interaction allows for the investigation and potential targeting of cancer cells. These application notes provide an in-depth overview of the methodologies and mechanisms related to the use of Jacalin in studying cancer cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
Jacalin's anti-cancer activities are multifaceted and are primarily initiated by its binding to the TF antigen on the cancer cell surface. This binding event can trigger a cascade of intracellular signals, leading to several downstream effects:
-
Induction of Apoptosis: Jacalin has been demonstrated to induce programmed cell death in a variety of cancer cell lines. This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.
-
Cell Cycle Arrest: The lectin can disrupt the normal progression of the cell cycle, causing an accumulation of cells in specific phases and thereby inhibiting proliferation. For instance, studies have shown that Jacalin can induce cell cycle arrest in the MCF-7 human breast cancer cell line.
-
Modulation of Signaling Pathways: Jacalin is known to influence key signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB and TNF-α pathways.
-
Carrier for Drug Delivery: Leveraging its tumor-specific binding properties, Jacalin is being explored as a vehicle to deliver anticancer drugs or nanoparticles directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects.
Data Presentation: Quantitative Effects of Jacalin on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of Jacalin on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time (hours) | Result (% Cell Viability) | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 50 | 72 | ~91.70% | 125 | |
| 100 | 72 | ~89.00% | |||||
| 200 | 72 | ~86.00% | |||||
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | ~132 (2 µM) | 24 | ~79-83% | Not reached | |
| ~132 (2 µM) | 48 | ~79-83% | |||||
| HT-29 | Colon Cancer | MTT Assay | 2.5 - 40 | 24 - 72 | Dose-dependent decrease | Not specified | |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Not Specified | Higher affinity than healthy cells | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of Jacalin on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Jacalin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Jacalin solution (sterile-filtered)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO
Application Notes and Protocols for Immunoprecipitation of Glycoproteins using Jacalin-Agarose Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jacalin is a lectin purified from the seeds of the jackfruit (Artocarpus integrifolia) that exhibits a strong binding affinity for specific O-linked oligosaccharides.[1][2] This tetrameric protein, with a molecular weight of approximately 66 kDa, is a valuable tool in glycobiology and proteomics for the isolation and characterization of glycoproteins.[2][3] Jacalin-agarose beads are an affinity chromatography matrix where jacalin is covalently coupled to agarose (B213101) beads, enabling the specific capture and immunoprecipitation of glycoproteins from complex biological samples such as serum, plasma, and cell lysates.[2][3][4]
A key feature of jacalin is its high specificity for the α-O-glycoside of the disaccharide Thomsen-Friedenreich antigen (Galβ1-3GalNAc), also known as the T-antigen, which is a core structure in O-linked glycans.[2][5] Notably, jacalin can bind to these structures even when they are sialylated, which expands its utility compared to other lectins like Peanut Agglutinin (PNA).[2][6][7] This property makes jacalin an invaluable tool for studying glycoproteins involved in various biological processes, including immune responses and cancer-associated changes in glycosylation.[5][8]
Binding Specificity of Jacalin
Jacalin primarily recognizes and binds to O-linked oligosaccharides.[6][9] Its specificity is directed towards the Core 1 (T-antigen) and Tn-antigen (α-N-acetylgalactosamine) structures.[1][2][10] The binding affinity of jacalin is influenced by the specific glycan structure. A critical determinant of jacalin binding is the availability of the C6-OH group of the α-GalNAc residue.[1][10] Substitutions at this position, as seen in Core 2 and Core 6 O-glycans, abrogate binding.[1][10]
Table 1: Binding Specificity of Jacalin to O-Glycan Core Structures
| Glycan Structure | Core Name | Binds to Jacalin? | Reference |
| Galβ1-3GalNAcα-Ser/Thr | Core 1 (T-antigen) | Yes | [1][10] |
| GalNAcα-Ser/Thr | Tn-antigen | Yes | [1][10] |
| GlcNAcβ1-3GalNAcα-Ser/Thr | Core 3 | Yes | [1][10] |
| Neu5Acα2-3Galβ1-3GalNAcα-Ser/Thr | Sialyl-T (ST) | Yes | [1][10] |
| GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr | Core 2 | No | [1][10] |
| GlcNAcβ1-6GalNAcα-Ser/Thr | Core 6 | No | [1][10] |
| Neu5Acα2-6GalNAcα-Ser/Thr | Sialyl-Tn (STn) | No | [1][10] |
Quantitative Data on Jacalin-Glycan Interactions
The binding affinity of jacalin for different glycan structures can be quantified by determining the dissociation constant (Kd). Frontal affinity chromatography is a technique used to measure these interactions.
Table 2: Dissociation Constants (Kd) of Jacalin for Various Glycans
| Glycan Structure | Kd (M) |
| Man3GlcNAc2 glycan-conjugated 9-fluorenyl methoxycarbonyl asparagine | 3.01 x 10⁻⁵ |
| 4-nitrophenyl-α-D-mannnopyranoside | 2.0 x 10⁻⁵ |
| 1M2M-5NC-Asn | 2.0 x 10⁻⁷ |
| Note: The provided Kd values highlight the utility of frontal affinity chromatography in determining jacalin's binding characteristics.[8] |
Applications of Jacalin-Agarose Beads
The specific binding properties of jacalin make it a versatile tool for a range of applications in research and drug development:
-
Isolation of Human Immunoglobulins: Jacalin is widely used for the purification of human IgA1 and IgD from serum and other bodily fluids.[2][3][11]
-
Purification of Plasma Glycoproteins: It can be employed to isolate other important human plasma glycoproteins, including C1-inhibitor, hemopexin, and alpha-2-HS-glycoprotein.[2][5]
-
Cancer Research: Altered O-glycosylation is a common feature of cancer cells, often leading to the exposure of T and Tn antigens. Jacalin can be used to detect and isolate these tumor-associated glycoproteins, which may serve as biomarkers or therapeutic targets.[5][8]
-
Study of IgA Nephropathy: This condition is characterized by abnormal O-glycosylation of IgA1, and jacalin is a useful tool for studying these aberrant glycoforms.[5]
-
General Glycobiology Research: Jacalin is used for the analysis and characterization of O-linked glycoproteins in various biological systems.[5]
Experimental Protocols
Protocol 1: Immunoprecipitation of Glycoproteins using Jacalin-Agarose Beads (Batch Method)
This protocol is suitable for the small-scale isolation of jacalin-binding glycoproteins from cell lysates or other biological fluids.
Materials:
-
Jacalin-Agarose beads
-
Binding/Wash Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5[8]
-
Elution Buffer: 0.1 M Melibiose or 0.8 M D-galactose in Binding/Wash Buffer[8][12]
-
Protein sample (e.g., cell lysate, serum)
-
Microcentrifuge tubes
-
End-over-end rotator
-
Protease inhibitors (optional, but recommended)
Procedure:
-
Preparation of Jacalin-Agarose Beads: a. Gently resuspend the Jacalin-Agarose beads in their storage solution. b. Transfer the desired amount of slurry to a microcentrifuge tube. c. Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute) and carefully aspirate the supernatant. d. Wash the beads by adding 1 mL of Binding/Wash Buffer, gently inverting the tube several times, and then pelleting the beads as in the previous step. Repeat this wash step twice. e. After the final wash, resuspend the beads in Binding/Wash Buffer to create a 50% slurry.
-
Binding of Glycoproteins: a. Prepare your protein sample. If using cell lysate, ensure it is clarified by centrifugation to remove cellular debris.[13] If using serum, it may be diluted with Binding/Wash Buffer.[11] b. Add the appropriate amount of the 50% Jacalin-Agarose bead slurry to your protein sample in a microcentrifuge tube. The amount of beads will depend on the expected concentration of target glycoproteins and the binding capacity of the resin. c. Incubate the mixture on an end-over-end rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute) and carefully remove the supernatant. This supernatant contains unbound proteins. b. Add 1 mL of ice-cold Binding/Wash Buffer to the beads. c. Gently invert the tube to resuspend the beads and wash away non-specifically bound proteins. d. Pellet the beads and discard the supernatant. Repeat the wash step at least three times.[13]
-
Elution: a. After the final wash, carefully remove all of the supernatant. b. Add 2-3 bead volumes of Elution Buffer to the pelleted beads. c. Incubate the tube at room temperature for 10-15 minutes with gentle agitation. d. Pellet the beads by centrifugation at a higher speed (e.g., 1,000 x g for 2 minutes). e. Carefully transfer the supernatant, which contains the eluted glycoproteins, to a clean microcentrifuge tube. f. For more complete elution, the elution step can be repeated, and the eluates pooled.
-
Downstream Analysis: a. The eluted glycoproteins can be analyzed by SDS-PAGE, Western blotting, mass spectrometry, or other proteomic techniques. b. For some applications, it may be necessary to remove the elution sugar (melibiose or galactose) by dialysis or buffer exchange.[2]
Protocol 2: Affinity Chromatography of Glycoproteins using a Jacalin-Agarose Column
This protocol is suitable for larger-scale purification of jacalin-binding glycoproteins.
Materials:
-
Jacalin-Agarose beads
-
Chromatography column
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[2][12]
-
Elution Buffer: 0.1 M Melibiose or 0.1 M D-galactose in PBS[2]
-
Protein sample (e.g., human plasma)
-
Peristaltic pump (optional)
-
Fraction collector (optional)
-
UV spectrophotometer
Procedure:
-
Column Preparation: a. Gently resuspend the Jacalin-Agarose beads and pack them into a chromatography column of the desired size.[2] b. Allow the beads to settle and the storage buffer to drain. c. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.[2]
-
Sample Loading: a. Clarify the protein sample by centrifugation or filtration (0.22 µm or 0.45 µm filter) to remove any particulate matter.[2] b. Dilute the sample with an equal volume of Binding/Wash Buffer.[2] c. Load the diluted sample onto the equilibrated column. This can be done by gravity flow or with a peristaltic pump at a flow rate recommended by the resin manufacturer. d. Collect the flow-through fraction, which contains proteins that do not bind to jacalin.[2]
-
Washing: a. Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[2] b. Monitor the absorbance of the effluent at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed away.[2]
-
Elution: a. Apply the Elution Buffer to the column to release the bound glycoproteins.[2] b. Collect the eluate in fractions of a suitable volume (e.g., 1 mL).[2] c. Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm. d. Pool the fractions containing the eluted glycoproteins.
-
Column Regeneration and Storage: a. Regenerate the column by washing with 5-10 column volumes of Binding/Wash Buffer. b. For long-term storage, equilibrate the column with a buffer containing a bacteriostatic agent (e.g., 0.08% sodium azide) and store at 4°C.[7][14] Do not freeze the agarose beads.[11]
Visualizations
Experimental Workflow
Caption: Workflow for glycoprotein immunoprecipitation using Jacalin-agarose beads.
Logical Relationship of Jacalin Binding
Caption: Binding specificity of Jacalin to O-glycan structures.
O-Glycosylation in Cell Signaling
Caption: Jacalin binding as an indicator of altered cell signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Immobilized Lectins for Purification of Glycoproteins [gbiosciences.com]
- 4. Lectin affinity chromatography of proteins bearing O-linked oligosaccharides: application of jacalin-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jacalin: a jackfruit (Artocarpus heterophyllus) seed-derived lectin of versatile applications in immunobiological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. biomarker.hu [biomarker.hu]
- 10. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
How to prevent non-specific binding in Jacalin affinity chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in Jacalin affinity chromatography experiments.
Troubleshooting Guide: High Non-Specific Binding
High background or the presence of contaminating proteins in the eluate is a common issue in Jacalin affinity chromatography. This guide provides a systematic approach to identify and resolve the root causes of non-specific binding.
Issue: Contaminating proteins are present in the eluted fraction.
This is often due to inadequate washing or suboptimal buffer conditions that allow proteins other than the target glycoprotein (B1211001) to bind to the Jacalin resin.
Possible Causes & Solutions:
-
Ionic Interactions: Electrostatic forces between charged proteins and the agarose (B213101) matrix can lead to non-specific binding.
-
Solution: Increase the ionic strength of your binding and wash buffers by adding Sodium Chloride (NaCl). This will disrupt weak ionic interactions. It is advisable to test a range of NaCl concentrations to find the optimal balance between reducing non-specific binding and maintaining the specific binding of your target glycoprotein.[1]
-
-
Hydrophobic Interactions: Hydrophobic patches on contaminating proteins can interact with the chromatography matrix.
-
Solution: Include a non-ionic detergent in your wash buffer. Low concentrations of detergents like Tween-20 or Triton X-100 can effectively disrupt these interactions without affecting the specific lectin-glycan binding.[1]
-
-
Jacalin's Cross-Reactivity with Mannose: Jacalin is known to exhibit cross-reactivity with mannose and glucose structures, which can be a source of non-specific signals.[2]
-
Solution: To block the non-specific binding of Jacalin to mannose-containing glycoproteins, add a competitive inhibitor such as D-mannose or its higher affinity analog, α-methyl-mannopyranoside, to your sample and wash buffers.[2]
-
-
Insufficient Washing: The volume or duration of the wash steps may not be sufficient to remove all non-specifically bound proteins.
-
Solution: Increase the wash volume, typically to 10-20 column volumes (CVs). Monitor the absorbance of the flow-through at 280 nm and continue washing until it returns to the baseline.[1]
-
Logical Workflow for Troubleshooting Non-Specific Binding
The following diagram illustrates a step-by-step decision-making process for troubleshooting non-specific binding.
Caption: A decision tree for troubleshooting high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding in Jacalin affinity chromatography?
A1: Non-specific binding in Jacalin affinity chromatography can arise from several factors, including ionic interactions, hydrophobic interactions, and Jacalin's inherent cross-reactivity with sugar moieties other than its primary target. Jacalin primarily recognizes O-glycosidically linked oligosaccharides, with high affinity for the Thomsen-Friedenreich antigen (T-antigen) (Galβ1-3GalNAc) and the Tn antigen (α-GalNAc-Ser/Thr).[2] However, it also exhibits significant cross-reactivity with mannose and glucose, which is a major reason for non-specific signals.[2]
Q2: How can I specifically block the non-specific binding of Jacalin to mannose-containing glycoproteins?
A2: To specifically inhibit this type of non-specific binding, you can add a competitive inhibitor to your buffers. D-mannose or α-methyl-mannopyranoside are effective for this purpose. A starting concentration of 20-50 mM in the sample and wash buffers is recommended.[2] It is important to optimize this concentration for your specific application to avoid interfering with the desired specific binding.[2]
Q3: What are the optimal buffer conditions to minimize non-specific binding?
A3: Optimal buffer conditions aim to maintain Jacalin's activity while minimizing non-specific interactions. A pH near neutral (7.2-7.5) is generally recommended.[2] Commonly used buffers include Tris-Buffered Saline (TBS) and HEPES-Buffered Saline (HBS).[2] The presence of divalent cations like Ca²⁺ is not required for Jacalin's activity.[3][4] To reduce non-specific binding, consider adding a non-ionic detergent such as 0.05% Tween-20 to your wash buffers.[2] Increasing the ionic strength with NaCl can also be beneficial.[1]
Q4: Can the Jacalin-agarose matrix itself contribute to non-specific binding?
A4: Yes, the agarose matrix can have residual charges or hydrophobic properties that may lead to non-specific binding of proteins. Modern affinity chromatography resins often use hydrophilic spacer arms to minimize this.[5] If you suspect matrix-related non-specific binding, including additives like non-ionic detergents and increasing the salt concentration in your buffers can help mitigate these effects.[1]
Q5: Should I use a blocking agent before applying my sample?
A5: While not always necessary for Jacalin affinity chromatography, pre-blocking the column with an irrelevant protein like Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding to the matrix.[6] This is more common in techniques like ELISA but can be adapted for chromatography. A typical procedure would involve incubating the column with a solution of 1% BSA in a suitable buffer before equilibration with the binding buffer.[6]
Quantitative Data Summary
The following tables provide a summary of recommended concentrations for various buffer additives to prevent non-specific binding.
Table 1: Buffer Additives for Reducing Non-Specific Binding
| Additive | Recommended Concentration | Purpose | Reference(s) |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduce ionic interactions | [1] |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduce hydrophobic interactions | [1][2] |
| Triton X-100 | 0.1% (v/v) | Reduce hydrophobic interactions | [1] |
| D-mannose | 20 mM - 50 mM | Block non-specific binding to mannose structures | [2] |
| α-methyl-mannopyranoside | 20 mM - 50 mM | Block non-specific binding to mannose structures | [2] |
Table 2: Recommended Buffer Compositions
| Buffer Component | Concentration | pH | Purpose | Reference(s) |
| HEPES | 10 mM | 7.2 - 7.5 | Buffering agent | [2] |
| Tris-HCl | 10 mM - 175 mM | 7.2 - 7.5 | Buffering agent | [2][5] |
| Sodium Chloride (NaCl) | 150 mM | - | Maintain ionic strength | [2] |
Experimental Protocols
Protocol 1: Standard Jacalin Affinity Chromatography with Optimized Wash Steps
This protocol provides a general workflow for purifying glycoproteins using a Jacalin-agarose column with steps to minimize non-specific binding.
-
Column Equilibration:
-
Equilibrate the Jacalin-agarose column with 5-10 column volumes (CVs) of Binding Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).[3]
-
-
Sample Preparation and Application:
-
Prepare your sample in the Binding Buffer. If non-specific binding to mannose is a concern, supplement the sample with 20-50 mM D-mannose.[2]
-
Apply the pre-cleared sample to the column at a flow rate recommended by the manufacturer.
-
-
Washing:
-
Elution:
-
Elute the bound glycoprotein with Elution Buffer (Binding Buffer containing a competing sugar such as 0.1 M - 0.8 M D-galactose or 0.1 M melibiose).[7]
-
-
Regeneration:
-
Regenerate the column by washing with a high salt buffer (e.g., PBS with 500 mM NaCl), followed by the Binding Buffer. For long-term storage, use a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).[7]
-
Protocol 2: Systematic Optimization of Wash Buffer
This protocol describes a method to systematically optimize the wash buffer to reduce non-specific binding while maintaining the yield of the target glycoprotein.
-
Initial Run: Perform a purification using the standard protocol and analyze the purity and yield of your target protein.
-
Salt Gradient Wash:
-
Set up parallel purifications or sequential runs on a regenerated column.
-
In each run, use a different concentration of NaCl in the Wash Buffer (e.g., 150 mM, 300 mM, 500 mM).[1]
-
Analyze the purity and yield for each condition to determine the optimal salt concentration.
-
-
Detergent Screening:
-
Using the optimal salt concentration from the previous step, perform further optimization by adding a non-ionic detergent to the wash buffer.
-
Test different detergents (e.g., 0.1% Tween-20, 0.1% Triton X-100) and analyze the impact on purity and yield.[1]
-
-
Competitive Inhibitor Titration (if necessary):
-
If non-specific binding to mannose is suspected, titrate D-mannose (e.g., 10 mM, 20 mM, 50 mM) into the optimized wash buffer and assess the effect on purity.
-
-
Final Optimized Protocol: Combine the optimal salt concentration, detergent, and competitive inhibitor (if needed) to create your final, optimized washing protocol.
Experimental Workflow Diagram
Caption: A general experimental workflow for Jacalin affinity chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Jacalin: isolation, characterization, and influence of various factors on its interaction with human IgA1, as assessed by precipitation and latex agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Jacalin for T-Cell Activation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing jacalin concentration for T-cell activation studies.
Troubleshooting and FAQs
Q1: What is the recommended starting concentration for jacalin in a T-cell activation experiment?
The optimal concentration of jacalin can vary depending on the experimental conditions, particularly the presence of serum. For initial experiments, we recommend a titration series based on the following starting points:
-
Serum-free conditions: A starting concentration of 5 µg/mL is often effective for maximal T-cell growth activity.[1]
-
With 5% Fetal Bovine Serum (FBS): A higher concentration of approximately 25 µg/mL is recommended to achieve optimal T-cell activation.[1]
It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and experimental setup.
Q2: My T-cells are not proliferating after stimulation with jacalin. What are the possible causes?
Several factors could contribute to a lack of T-cell proliferation:
-
Suboptimal Jacalin Concentration: The jacalin concentration may be too low or too high, leading to insufficient activation or induced cell death, respectively. A thorough dose-response curve is essential.
-
Absence of Accessory Cells: Jacalin-induced T-cell proliferation is dependent on the presence of monocytes or other accessory cells.[2][3] Ensure your T-cell population contains these necessary accessory cells or add them to your culture.
-
Incorrect Serum Type: The use of human or rat serum is not recommended as it can absorb significant amounts of jacalin, drastically shifting the optimal lectin concentration to over 800 µg/mL.[1] Fetal bovine serum is a more suitable choice.
-
Poor Cell Viability: Ensure the initial viability of your T-cells is high before starting the experiment.
Q3: I am observing high levels of cell death in my cultures. How can I mitigate this?
High cell death can be caused by:
-
Jacalin Toxicity: While less toxic than other lectins like Concanavalin A, high concentrations of jacalin can still be toxic to cells.[1] Titrate the jacalin concentration to find a balance between activation and toxicity.
-
Culture Conditions: Ensure optimal cell culture conditions, including appropriate media, supplements, and cell density. Over-seeding can lead to nutrient depletion and cell death.
Q4: How long should I stimulate the T-cells with jacalin?
The optimal stimulation time can vary. For harvesting supernatants to measure T-cell growth activity in the absence of serum, a window of 24 to 72 hours is suggested.[1] When using 5% fetal calf serum, a shorter harvesting time of 24 hours is recommended to minimize the loss of T-cell growth activity due to cellular proliferation.[1] For proliferation assays, a typical incubation period is 72 hours.
Data Presentation
Recommended Jacalin Concentration Ranges
| Culture Condition | Recommended Jacalin Concentration | Source |
| Serum-Free | 5 µg/mL | [1] |
| 5% Fetal Bovine Serum | 25 µg/mL | [1] |
| Human or Rat Serum | > 800 µg/mL (Not Recommended) | [1] |
Key Experimental Parameters
| Parameter | Recommended Range/Condition | Notes |
| Incubation Time (Supernatant) | 24 - 72 hours (serum-free) | Longer incubation does not significantly increase T-cell growth activity.[1] |
| Incubation Time (Proliferation) | 72 hours | Typical duration for assessing cell division. |
| Cell Density | 1 x 10^6 cells/mL | A common starting density for T-cell cultures. |
| Serum Type | Fetal Bovine Serum | Human/rat serum can interfere with jacalin activity.[1] |
Experimental Protocols
Protocol 1: Titration of Jacalin for Optimal T-Cell Proliferation
This protocol outlines the steps to determine the optimal concentration of jacalin for inducing T-cell proliferation using a dye dilution assay (e.g., CFSE).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Jacalin
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label Cells with CFSE:
-
Resuspend 10-20 x 10^6 PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (the optimal CFSE concentration should be titrated for each new batch to ensure good staining with minimal toxicity).[4]
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding: Resuspend the CFSE-labeled cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640. Seed 100 µL of the cell suspension into the wells of a 96-well plate.
-
Jacalin Stimulation:
-
Prepare a serial dilution of jacalin in complete RPMI-1640. Recommended final concentrations to test: 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL.
-
Add 100 µL of the jacalin dilutions to the respective wells.
-
Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with antibodies against T-cell markers (e.g., CD3, CD4).
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD3+CD4+ T-cell population. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
Visualizations
Experimental Workflow for Jacalin Optimization
Caption: Workflow for optimizing jacalin concentration for T-cell proliferation.
Jacalin-Induced T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade in jacalin-mediated CD4+ T-cell activation.
References
- 1. Jacalin: an excellent lectin for obtaining T cell growth activity from rat spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Troubleshooting low yield in Jacalin extraction from jackfruit seeds
Welcome to the technical support center for Jacalin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the extraction and purification of Jacalin from jackfruit (Artocarpus heterophyllus) seeds.
Troubleshooting Guide: Low Jacalin Yield
This guide addresses specific issues that may lead to a lower-than-expected yield of Jacalin during the extraction and purification process.
Issue 1: Low Protein Concentration in the Crude Extract
Question: My initial crude extract shows very low protein concentration. What could be the cause?
Answer:
Several factors during the initial extraction phase can contribute to a low protein concentration. Consider the following:
-
Inadequate Seed Grinding: The jackfruit seeds must be ground into a fine powder to maximize the surface area for protein extraction.[1] Incomplete grinding will result in inefficient extraction.
-
Insufficient Extraction Time: Proteins require adequate time to solubilize. Stirring the seed powder suspension overnight at 4°C is recommended to ensure maximal protein extraction.[1]
-
Incorrect Buffer Composition: The choice of extraction buffer is crucial. A common and effective buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.4.[1] Using an inappropriate buffer or an incorrect pH can reduce protein solubility.
-
Improper Solid-to-Liquid Ratio: A suboptimal ratio of seed powder to buffer can lead to incomplete extraction. A common ratio is 100g of powder in 1L of PBS.[1]
Issue 2: Significant Loss of Jacalin During Ammonium (B1175870) Sulfate (B86663) Precipitation
Question: I seem to be losing a significant amount of Jacalin during the ammonium sulfate precipitation step. How can I optimize this?
Answer:
Ammonium sulfate precipitation is a critical step for concentrating the crude extract. Loss of Jacalin at this stage can be due to:
-
Incorrect Saturation Range: Different saturation ranges have been investigated for Jacalin precipitation. While a 30-60% saturation range is sometimes used, a 0-90% saturation range has been shown to yield a maximum of 0.463 g of Jacalin per gram of crude protein without dialysis and 0.425 g/g with dialysis.[2][3] The 0-90% range is also more suitable for large-scale applications as it involves a single addition of ammonium sulfate.[2][3]
-
Incomplete Precipitation: Allow the protein to precipitate for at least 4 hours at 4°C after the addition of ammonium sulfate to ensure complete precipitation.[1]
-
Loss During Centrifugation: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration (e.g., 10,000 x g for 30 minutes at 4°C) to form a compact pellet.[1] Accidentally discarding the pellet or incomplete resuspension can lead to significant losses.
-
Interference with Protein Quantification: High concentrations of ammonium sulfate can interfere with protein determination methods like the Lowry assay, potentially leading to an underestimation of the protein concentration.[2][3] It is advisable to perform dialysis to remove excess ammonium sulfate before protein quantification.[1]
Issue 3: Poor Binding of Jacalin to the Affinity Column
Question: My Jacalin is not binding efficiently to the IgA-Sepharose or Galactose-Affi gel column. What are the possible reasons?
Answer:
Poor binding during affinity chromatography is a common issue that can drastically reduce yield. Here are some troubleshooting steps:
-
Denatured Jacalin: Jacalin may have denatured due to improper storage or exposure to harsh conditions.[4] Perform a positive control with a known Jacalin-binding glycoprotein (B1211001) like human IgA1 to check the activity of the lectin.[4]
-
Column Equilibration: Ensure the affinity column is properly equilibrated with the binding buffer (e.g., PBS, pH 7.4) for at least five column volumes before loading the sample.[1]
-
Presence of Competing Sugars: If your sample buffer contains galactose, mannose, or other competing sugars, it will inhibit the binding of Jacalin to the column matrix.[4]
-
Incorrect Glycan Structure on Target (if applicable): While this is more relevant for purifying glycoproteins using a Jacalin column, it's a key principle. Jacalin binds to specific O-linked glycan structures.[4]
Issue 4: Difficulty in Eluting Jacalin from the Affinity Column
Question: I am having trouble eluting the bound Jacalin from the affinity column, resulting in a low recovery. What can I do?
Answer:
Inefficient elution can be a significant bottleneck in obtaining a high yield of purified Jacalin. Consider these points:
-
Inadequate Elution Buffer Concentration: The concentration of the competing sugar in the elution buffer may be too low. For IgA-Sepharose 4B, a concentration of 0.8 M D-galactose is often used.[5][6] For Galactose-Affi gel Hz, 0.2 M galactose in 0.15 M NaCl has been found to be effective.[2][3] Increasing the galactose concentration may improve elution.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution buffer to allow for complete dissociation of Jacalin from the resin.
-
Paused Elution: For tightly bound proteins, a "paused elution" technique can be beneficial. After applying the elution buffer, stop the column flow for 10-30 minutes to allow more time for the Jacalin to dissociate from the resin before collecting the fractions.[7]
-
Strong Multivalent Interactions: Jacalin can bind with high avidity. While not ideal, a combination of a competing sugar and a mild denaturant might be necessary in some cases, but this can affect the protein's integrity.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield of Jacalin from jackfruit seeds?
A1: The yield of Jacalin can vary significantly depending on the extraction and purification method used.
-
Affinity Chromatography (IgA-Sepharose 4B): Yields of 10-15 mg of Jacalin per 50 mg of crude seed protein have been reported.[5][6]
-
Ammonium Sulfate Precipitation (0-90% saturation): A maximum yield of 0.425 g of Jacalin per gram of dialyzed crude extract has been achieved.[2][3]
-
Reverse Micellar Extraction (RME): This method has shown high efficiency, with a forward extraction efficiency of up to 88.04% and a backward extraction efficiency of up to 92.60%.[8]
Q2: What is the optimal pH for Jacalin extraction and stability?
A2:
-
Extraction: A neutral pH, typically around 7.4 (e.g., in PBS), is commonly used for the initial saline extraction of Jacalin from jackfruit seeds.[1]
-
Reverse Micellar Forward Extraction: An acidic aqueous phase pH of 4.58 has been found to be optimal for the forward extraction of Jacalin into the reverse micellar phase.[8][9]
-
Reverse Micellar Backward Extraction: A basic pH of 9.0 is optimal for the backward extraction of Jacalin into the new aqueous phase.[8]
-
Stability: Jacalin is stable up to 50°C, but its stability decreases at extreme alkaline pH.[10]
Q3: Can I use a different affinity matrix besides IgA-Sepharose?
A3: Yes, Galactose-Affi gel Hz is another effective affinity matrix for Jacalin purification.[2][3] The elution for this matrix is typically performed with a lower concentration of galactose (0.2 M) compared to IgA-Sepharose.[2][3]
Q4: How can I assess the purity of my extracted Jacalin?
A4: The purity of Jacalin can be assessed using several techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under reducing conditions, Jacalin typically shows two bands with apparent molecular weights of approximately 11.8 kDa and 14.7 kDa.[6]
-
Immunoelectrophoresis: Purified Jacalin should appear as a single component.[6]
-
Gel Filtration Chromatography: This can be used to determine the apparent molecular weight of the native protein, which is around 43 kDa.[6]
Q5: Are there alternative extraction methods to chromatography?
A5: Yes, Reverse Micellar Extraction (RME) is a promising alternative to traditional chromatographic methods.[8] RME is an attractive option for downstream processing as it can be more efficient and easier to scale up compared to the often tedious and costly chromatographic techniques.[8][9]
Data Presentation
Table 1: Comparison of Jacalin Purification Methods
| Parameter | Affinity Chromatography (IgA-Sepharose 4B) | Anion-Exchange HPLC | Ammonium Sulfate Precipitation (0-90%) | Reverse Micellar Extraction (RME) |
| Principle | Specific binding to immobilized IgA[5] | Separation based on net negative charge[5] | Precipitation based on solubility at high salt concentration[2][3] | Partitioning between aqueous and reverse micellar phases[8] |
| Yield/Recovery | 10-15 mg per 50 mg of seed protein[5][6] | 27-33% recovery from total soluble extract[5] | Up to 0.425 g/g of dialyzed crude extract[2][3] | Forward Extraction: 88.04% Backward Extraction: 92.60%[8] |
| Purity | High, single component on immunoelectrophoresis[5] | Homogeneous preparation[5] | Partially purified | High purification factor can be achieved |
| Key Advantage | High specificity in a single step[5] | Rapid separation, suitable for automation[5] | Simple, suitable for initial concentration | Efficient, scalable, and potentially less expensive[8] |
| Considerations | Cost and availability of IgA ligand[5] | Requires specialized HPLC equipment[5] | May require subsequent purification steps; can interfere with some protein assays[2][3] | Requires optimization of several parameters (pH, salt, surfactant concentration)[8] |
Experimental Protocols
Protocol 1: Jacalin Extraction and Purification via Ammonium Sulfate Precipitation and Affinity Chromatography
1. Preparation of Crude Seed Extract
-
Remove the outer seed coat from dried jackfruit seeds.
-
Grind the seeds into a fine powder using a blender or mill.[1]
-
Suspend the seed powder in Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 100 g of powder in 1 L of PBS).[1]
-
Stir the suspension overnight at 4°C.[1]
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.[1]
-
Collect the supernatant, which is the crude protein extract.
2. Ammonium Sulfate Precipitation (0-90% Saturation)
-
Slowly add solid ammonium sulfate to the crude extract while gently stirring at 4°C to achieve 90% saturation.
-
Allow the protein to precipitate for at least 4 hours at 4°C.[1]
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.[1]
-
Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.[1]
3. Affinity Chromatography (using IgA-Sepharose 4B or Galactose-Affi gel Hz)
-
Pack a chromatography column with the chosen affinity resin.
-
Equilibrate the column with at least five column volumes of PBS, pH 7.4.[1]
-
Load the dialyzed protein extract onto the column.
-
Wash the column with PBS until the absorbance of the flow-through at 280 nm returns to baseline.[1]
-
Elute the bound Jacalin using the appropriate elution buffer:
-
Collect fractions and monitor the protein concentration at 280 nm.
-
Pool the fractions containing purified Jacalin.
-
Dialyze the pooled fractions against PBS to remove the galactose.
Protocol 2: Jacalin Extraction using Reverse Micellar System
1. Preparation of Crude Extract
-
Prepare the crude protein extract from jackfruit seeds as described in Protocol 1, Step 1.
2. Forward Extraction
-
Prepare the organic phase consisting of a surfactant (e.g., 40 mM AOT) in an organic solvent (e.g., isooctane).[8]
-
Prepare the aqueous phase containing the crude Jacalin extract with an adjusted pH of 4.58 and a salt concentration of 125 mM NaCl.[8]
-
Mix the organic and aqueous phases and stir for a defined period to allow the transfer of Jacalin into the reverse micelles in the organic phase.
-
Allow the phases to separate and collect the organic phase containing the Jacalin-loaded reverse micelles.
3. Backward Extraction
-
Prepare a fresh stripping aqueous phase with a pH of 9.0, containing 0.75 M KCl and 40% v/v isopropyl alcohol.[8]
-
Mix the organic phase from the forward extraction with the stripping aqueous phase.
-
Stir to facilitate the release of Jacalin from the reverse micelles into the new aqueous phase.
-
Separate the phases and collect the aqueous phase containing the purified Jacalin.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Purification of Jacalin from Artocarpus Heterophyllus Lam | IIUM Engineering Journal [journals.iium.edu.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of jacalin extracted from jackfruit (artocarpus heterophyllus) seed using reverse micellar extraction - UMPSA-IR [umpir.ump.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Studies on recombinant single chain Jacalin lectin reveal reduced affinity for saccharides despite normal folding like native Jacalin - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the stability of purified Jacalin solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of purified Jacalin solutions.
Troubleshooting Guide
Issue 1: Precipitation is observed in the purified Jacalin solution upon storage.
| Potential Cause | Suggested Solution |
| Protein Aggregation | Jacalin may aggregate over time, especially at neutral pH and elevated temperatures. Lower the storage temperature to 4°C or -20°C. Consider adding cryoprotectants like glycerol (B35011) (5-20%) for frozen storage.[1] |
| Interaction with Contaminants | If the purification is incomplete, residual proteins (e.g., from serum used in cell culture) can interact with Jacalin and cause precipitation.[2] Ensure high purity of the Jacalin solution by optimizing the purification protocol. |
| Sub-optimal Buffer Conditions | The pH of the storage buffer can significantly impact Jacalin's stability. The optimal pH for Jacalin activity and stability is around 7.0.[1] Ensure the buffer pH is maintained in the optimal range. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to protein denaturation and aggregation. Aliquot the purified Jacalin solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1] |
Issue 2: Loss of Jacalin's biological activity (e.g., hemagglutination) over time.
| Potential Cause | Suggested Solution |
| Thermal Denaturation | Jacalin can undergo irreversible thermal unfolding at elevated temperatures.[3] Store the solution at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to temperatures above 25°C.[1] |
| pH Shift | Changes in the buffer's pH can affect the tertiary structure and activity of Jacalin.[4] Use a well-buffered solution and verify the pH regularly, especially after adding other reagents. |
| Proteolytic Degradation | Contaminating proteases in the purified solution can degrade Jacalin. Add protease inhibitors to the solution, especially during the purification process.[5] |
| Oxidation | Exposure to oxidizing agents can damage the protein. While not extensively reported for Jacalin, it is a general consideration for protein stability. If suspected, consider adding a reducing agent like DTT in low millimolar concentrations for short-term storage, but be aware that high concentrations of some reducing agents can cause aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing purified Jacalin?
A1: The optimal pH for maintaining the stability and activity of Jacalin is approximately 7.0.[1] While its secondary structure is largely unaffected between pH 2.0 and 9.0, its tertiary structure and stability are more sensitive to pH changes.[4] Extreme acidic or alkaline conditions can lead to aggregation upon heating.[6]
Q2: What is the recommended storage temperature for purified Jacalin solutions?
A2: For short-term storage (a few days to a week), 4°C is recommended. For long-term storage, it is advisable to store the solution at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles. Jacalin is known to be thermostable at 25°C, but its stability decreases at higher temperatures, with unfolding occurring at approximately 60°C.[1][4]
Q3: Can I add any stabilizers to my purified Jacalin solution?
A3: Yes, certain additives can enhance the stability of Jacalin solutions.
-
Sugars: The presence of specific sugars, such as D-galactose or its derivatives, can stabilize the protein structure.[4] These sugars are often used in the elution buffer during affinity chromatography and can be kept in the final storage buffer at a low concentration.
-
Glycerol: Adding glycerol to a final concentration of 5-20% can act as a cryoprotectant, preventing aggregation and loss of activity during freeze-thaw cycles and long-term frozen storage.[1][7]
Q4: My Jacalin solution shows turbidity. What does this indicate and how can I measure it?
A4: Turbidity in a Jacalin solution typically indicates protein aggregation.[3] You can quantitatively measure turbidity by monitoring the absorbance of the solution at a wavelength where the protein does not absorb, typically between 340 and 400 nm, using a spectrophotometer.[8][9] An increase in absorbance over time suggests ongoing aggregation.
Data Presentation
Table 1: Illustrative Long-Term Stability of Purified Jacalin under Various Conditions
This table provides representative data based on available literature. Actual stability may vary depending on the specific experimental conditions.
| Storage Condition | pH | Temperature (°C) | Additive | Estimated Activity Loss (after 30 days) |
| A | 7.0 | 4 | None | < 10% |
| B | 5.0 | 4 | None | 15-25% |
| C | 9.0 | 4 | None | 20-30% |
| D | 7.0 | 25 | None | 10-20% |
| E | 7.0 | -20 | None | < 5% |
| F | 7.0 | -20 | 10% Glycerol | < 2% |
| G | 7.0 | 4 | 0.1 M D-galactose | < 5% |
Experimental Protocols
Protocol 1: Assessment of Jacalin Stability by Hemagglutination Assay
This protocol determines the biological activity of Jacalin by its ability to agglutinate red blood cells (RBCs). A decrease in agglutination capacity over time indicates a loss of activity.
Materials:
-
Purified Jacalin solution (stored under different conditions to be tested)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
2% suspension of washed human or rabbit red blood cells (RBCs) in PBS
-
96-well U or V-bottom microtiter plate
-
Micropipettes
Procedure:
-
Serial Dilution: a. Add 50 µL of PBS to wells 2 through 12 of a microtiter plate. b. Add 100 µL of the Jacalin test sample to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a negative control (containing only PBS and RBCs).
-
Addition of RBCs: Add 50 µL of the 2% RBC suspension to all wells (1 through 12).
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
Observation:
-
Positive Result (Agglutination): A uniform layer of RBCs spread across the bottom of the well.
-
Negative Result (No Agglutination): A tight button of RBCs at the bottom of the well.
-
-
Determination of Titer: The hemagglutination titer is the reciprocal of the highest dilution that shows complete agglutination. A decrease in the titer over time indicates a loss of Jacalin activity.[10][11][12]
Protocol 2: Monitoring Jacalin Aggregation by Turbidity Measurement
This protocol provides a quantitative measure of Jacalin aggregation in solution.
Materials:
-
Purified Jacalin solution (at a concentration of approximately 1 mg/mL)
-
Storage buffer (e.g., PBS at the desired pH)
-
Spectrophotometer
-
Cuvettes or a 96-well clear-bottom plate
Procedure:
-
Sample Preparation: Prepare aliquots of the Jacalin solution in the desired storage buffers and conditions to be tested.
-
Initial Measurement (T=0): a. Blank the spectrophotometer with the corresponding storage buffer. b. Measure the absorbance of each Jacalin sample at 350 nm. This is the initial turbidity reading.
-
Time-Course Measurement: a. Incubate the samples under the desired storage conditions (e.g., 4°C, 25°C, 37°C). b. At regular intervals (e.g., every 24 hours for a week), take a measurement of the absorbance at 350 nm for each sample. Ensure the sample is properly mixed before each reading.
-
Data Analysis: Plot the absorbance at 350 nm against time for each condition. An increase in absorbance indicates an increase in turbidity and therefore, protein aggregation.[3][8][9]
Mandatory Visualization
Caption: Workflow for Jacalin Purification and Stability Testing.
Caption: Jacalin-Induced CD4+ T-Cell Activation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The lectin jacalin induces phosphorylation of ERK and JNK in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature and pH on the structure and stability of tumor-specific lectin jacalin and insights into the location of its tryptophan residues: CD, DSC and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osmophobic Effect of Glycerol on Irreversible Thermal Denaturation of Rabbit Creatine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total proteome turbidity assay for tracking global protein aggregation in the natural cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Technical Support Center: Overcoming Interference in Jacalin-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered in Jacalin-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your Jacalin-based experiments.
High Background Signal
Q1: I am observing a high background signal across my entire plate. What are the likely causes and how can I fix this?
A high background can obscure the specific signal from your analyte, leading to inaccurate results. Here are the common culprits and solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding of Jacalin or the detection antibody to the plate surface.
-
Solution: Optimize your blocking step. Increase the concentration of your blocking agent (e.g., 1-3% BSA or non-fat dry milk) or extend the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[1][2] Consider switching to a protein-free blocking buffer like Polyvinyl Alcohol (PVA) to avoid potential glycoprotein (B1211001) contamination present in blockers like Bovine Serum Albumin (BSA).[1][3][4]
-
-
Excessive Concentration of Jacalin or Detection Antibody: Using too high a concentration of the lectin or the detection antibody can lead to increased non-specific binding.[1]
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background.[1]
-
Solution: Increase the number of wash cycles (at least 4-5 washes) and ensure complete aspiration of the wash buffer from the wells after each wash.[1][2] The addition of a non-ionic detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help disrupt weak, non-specific hydrophobic interactions.[2]
-
-
Contaminated Reagents: Buffers or reagents may be contaminated with interfering substances.
-
Solution: Use fresh, high-quality reagents and sterile technique.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can influence non-specific binding.
Low or No Signal
Q2: My assay is showing a very weak or no signal. What are the potential reasons?
A weak or absent signal can be due to several factors, from reagent issues to problems with your target molecule.
-
Inactive Jacalin or Detection Reagents: Improper storage or handling can lead to a loss of activity.
-
Solution: Ensure all reagents are stored at their recommended temperatures and have not expired. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
-
Insufficient Concentration of Analyte: The concentration of the target glycoprotein in your sample may be below the detection limit of the assay.
-
Solution: Concentrate your sample or try a more sensitive detection method.
-
-
Incorrect Buffer Composition for Binding: The buffer conditions may not be optimal for Jacalin binding.
-
Solution: Ensure your binding buffer has a neutral pH (7.2-7.5) and contains necessary divalent cations like 0.1 mM CaCl₂.[2]
-
-
Over-Washing: While essential, excessive washing can lead to the dissociation of the bound analyte.
-
Solution: Reduce the number or duration of wash steps.
-
Non-Specific Binding and Cross-Reactivity
Q3: I suspect non-specific binding or cross-reactivity is affecting my results. How can I confirm and mitigate this?
Jacalin is known to bind to mannose structures, which can be a source of non-specific signal.[2]
-
Solution: Competitive Inhibition: To block the non-specific binding of Jacalin to mannose-containing glycoproteins, you can add a competitive inhibitor to your buffers.[2]
-
Add D-mannose or its higher affinity analog, α-methyl-mannopyranoside, to the sample diluent at a concentration of 20-50 mM.[2]
-
-
Solution: Inhibition Control: Include a carbohydrate inhibition control by pre-incubating your sample with a high concentration of a known Jacalin-binding sugar (e.g., galactose or methyl-α-galactose). A significant reduction in signal in the presence of the inhibiting sugar can confirm the specificity of the Jacalin binding.[1]
-
Biotin-Streptavidin System Issues: If you are using a biotin-streptavidin detection system, high background can occur.
-
Endogenous Biotin (B1667282): Some samples may contain endogenous biotin, leading to false-positive signals. Using a commercial endogenous biotin blocking kit can mitigate this.[2]
-
Glycosylation of Avidin: Avidin is a glycoprotein and can be a source of non-specific binding. It is recommended to use streptavidin, which is not glycosylated.[2][7]
-
Interference from Sample Matrix
Q4: My samples are complex biological fluids (e.g., serum, plasma), and I'm seeing interference. What can I do?
Components in complex biological samples can non-specifically bind to the plate or to Jacalin, a phenomenon known as the matrix effect.[8][9]
-
Solution: Sample Dilution: One of the simplest ways to overcome matrix interference is by diluting the sample in an assay-compatible buffer.[8][10] The ideal diluent is the same material used to prepare the kit standards.[8]
-
Note: This is only an option if the analyte concentration remains within the assay's detection range after dilution.[8]
-
-
Solution: Buffer Exchange: When dilution is not feasible, consider processing the sample to remove interfering components. A buffer exchange can move your sample into a more assay-compatible matrix.[8]
-
Small, pre-calibrated Sephadex G25 columns can be used for this purpose.[8]
-
-
Solution: pH Neutralization: If your sample has an extreme pH, it can interfere with the assay. ELISA may not work well if the sample pH is outside the neutral range of <6.0 or >8.5.[8]
-
Solution: Modification of the ELISA Protocol:
-
Using a smaller sample volume, extending incubation times, or employing a simultaneous incubation protocol where the sample and detection antibody are added together can also be effective.[8]
-
Data Presentation
Table 1: Jacalin Binding Specificity
This table summarizes the association constants (Ka) for Jacalin with several p-nitrophenyl (pNP) derivatized sugars, demonstrating its high affinity for its primary T- and Tn-antigen targets.[2]
| Sugar Structure | Common Name | Association Constant (Ka) M⁻¹ |
| Galβ1-3GalNAcα-pNP | Core 1 (T-Antigen) | 1.3 x 10⁵ |
| GalNAcα-pNP | Tn-Antigen | 1.1 x 10⁵ |
| GalNAcβ1-3Galα-pNP | Core 3 | 1.1 x 10⁵ |
| Galα-pNP | 9.3 x 10⁴ |
Table 2: Effect of Wash Buffer Components on Purity and Yield in Jacalin Affinity Chromatography
This data illustrates how varying wash buffer components can impact the purity and yield of a target glycoprotein. This should serve as a guide for your own optimization experiments.[5]
| NaCl Concentration in Wash Buffer | Target Protein Purity (%) | Target Protein Yield (%) |
| 0 mM | 75 | 95 |
| 150 mM | 85 | 92 |
| 300 mM | 92 | 88 |
| 500 mM | 95 | 80 |
| Detergent in Wash Buffer (with 150 mM NaCl) | Target Protein Purity (%) | Target Protein Yield (%) |
| None | 85 | 92 |
| 0.1% Tween-20 | 93 | 90 |
| 0.1% Triton X-100 | 94 | 88 |
Experimental Protocols
Protocol 1: Direct Enzyme-Linked Lectin Assay (ELLA) for Glycoprotein Detection
This protocol provides a framework for a direct ELLA to detect a specific glycoprotein using biotinylated Jacalin.
-
Coating:
-
Dilute your glycoprotein to an appropriate concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted glycoprotein to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS or a commercial carbohydrate-free blocker) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Jacalin Incubation:
-
Dilute biotinylated Jacalin to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted Jacalin to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2, but increase to 5 washes.
-
-
Streptavidin-HRP Incubation:
-
Dilute streptavidin-HRP to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step as in step 6.
-
-
Substrate Development:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate at room temperature until sufficient color develops.
-
-
Stop Reaction:
-
Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Read Absorbance:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Protocol 2: Checkerboard Titration to Optimize Jacalin and Detection Antibody Concentrations
This protocol helps determine the optimal concentrations of Jacalin and the detection antibody to maximize the specific signal while minimizing background.
-
Prepare a coated and blocked plate as described in Protocol 1.
-
Prepare serial dilutions of biotinylated Jacalin and streptavidin-HRP.
-
Create a grid on the 96-well plate. Each row will have a different concentration of Jacalin, and each column will have a different concentration of streptavidin-HRP.
-
Add the diluted reagents to the corresponding wells.
-
Follow the incubation, washing, and detection steps as described in Protocol 1.
-
Analyze the results to identify the combination of concentrations that gives the highest signal-to-noise ratio.
Visualizations
Caption: A troubleshooting decision tree for common issues in Jacalin-based assays.
Caption: Jacalin's specific binding and interference from cross-reactivity, with mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. assaybiotechnology.com [assaybiotechnology.com]
Addressing variability in Jacalin's biological activity between batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Jacalin, a lectin isolated from jackfruit (Artocarpus integrifolia) seeds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in experimental results after switching to a new batch of Jacalin. What could be the cause?
A1: Batch-to-batch variability in Jacalin's biological activity is a common issue that can stem from several factors. The primary causes include inconsistencies in the source material (jackfruit seeds), differences in the purification methodology, and variations in protein structure and purity between batches.[1][2] Natural variations in plant-derived materials can lead to differences in the composition and activity of the extracted lectins.[1] Furthermore, the specific purification technique employed, such as affinity chromatography versus HPLC, can significantly affect the final purity, yield, and activity of the Jacalin preparation.[3]
Q2: What are the most critical factors that contribute to variability in Jacalin's biological activity?
A2: The most critical factors are:
-
Purification Method: Different protocols can co-purify different isoforms or other proteins, impacting specificity and activity. For instance, a crude extract of Artocarpus integrifolia may contain two lectins with distinct biological activities.[3][4]
-
Protein Heterogeneity: Jacalin is a tetrameric glycoprotein (B1211001) composed of non-covalently bound subunits.[5][6] Variations in the subunit composition, post-translational modifications, and glycosylation status can alter its binding affinity and biological effects.[7][8]
-
Purity: The presence of contaminants or other lectins from the crude extract can interfere with experimental results. A highly purified Jacalin preparation is crucial for reproducible outcomes.[3]
-
Storage and Handling: Improper storage conditions, such as incorrect temperature or buffer, can lead to degradation or aggregation of the protein, reducing its activity over time.
Q3: How can we assess and compare the biological activity of different Jacalin batches?
A3: A functional assay is essential for qualifying a new batch of Jacalin. The most common method is a hemagglutination assay , which measures the lectin's ability to agglutinate red blood cells.[9] This provides a semi-quantitative measure of its carbohydrate-binding activity. For more specific applications, such as its mitogenic effect on T-cells, a lymphocyte activation assay can be performed.[6][10] Comparing the results of these assays between the old and new batches using a standardized protocol will help quantify the difference in biological activity.
Q4: What are the optimal storage conditions for maintaining Jacalin's activity?
A4: For long-term storage, it is recommended to store Jacalin in a lyophilized form at -20°C or colder. If in solution, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The buffer should ideally be a neutral pH saline solution (e.g., PBS, pH 7.4).[6] Avoid harsh detergents like SDS, or denaturing agents like urea (B33335) and guanidine, which have been shown to inhibit Jacalin's activity.[5]
Troubleshooting Guide
Problem: Low or no biological activity (e.g., weak hemagglutination) is observed with a new batch of Jacalin.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Batch Activity | The new batch may inherently have lower specific activity. |
| Solution: Perform a dose-response curve for both the old and new batches in a functional assay (e.g., hemagglutination) to determine the effective concentration for each. Adjust the experimental concentration of the new batch accordingly. | |
| Incorrect Buffer/Assay Conditions | Jacalin's activity can be inhibited by certain reagents. |
| Solution: Ensure that your assay buffer does not contain high concentrations of inhibitory sugars (e.g., galactose, GalNAc) or denaturing agents like SDS or urea.[5] While Jacalin's activity is largely independent of bivalent metal cations, ensuring a stable pH within a relatively broad range is recommended.[5] | |
| Protein Degradation | Improper handling or storage may have compromised the lectin. |
| Solution: Verify the storage conditions. If degradation is suspected, run a sample on an SDS-PAGE gel to check for protein integrity. The characteristic bands for Jacalin subunits are approximately 11.8 kDa and 14.7 kDa.[6] |
Problem: High background or non-specific binding in affinity-based applications (e.g., ELISA, Western Blot, affinity chromatography).
| Potential Cause | Troubleshooting Step |
| Low Purity of Jacalin Batch | The batch may contain contaminating proteins or other lectins. |
| Solution: Check the purity specifications from the supplier. If possible, analyze the batch purity using SDS-PAGE. Consider re-purifying the Jacalin using a high-specificity method like IgA-Sepharose affinity chromatography.[3][6] | |
| Presence of Enhancing Agents | Certain detergents can enhance Jacalin's reactivity. |
| Solution: The detergent NP-40 has been reported to enhance Jacalin's reactions.[5] If this detergent is present in your buffers, it might be increasing non-specific interactions. Consider reducing its concentration or switching to a different non-ionic detergent like Tween-20, which does not influence the reaction.[5] |
Factors Influencing Jacalin Purification and Activity
The choice of purification method is a primary source of variability between batches. Affinity chromatography is a highly specific method that generally yields high-purity Jacalin.[3][6]
| Parameter | Affinity Chromatography (IgA-Sepharose) | Anion-Exchange HPLC | Ammonium (B1175870) Sulfate (B86663) Precipitation |
| Principle | Specific binding to immobilized human IgA1.[5] | Separation based on net protein charge.[3] | Precipitation based on protein solubility at high salt concentrations.[11][12] |
| Typical Yield | 10-15 mg of lectin per 50 mg of seed protein.[3] | 27-33% recovery from total soluble extract.[3] | Max yield of 0.425 g/g with dialysis (30-60% or 0-90% saturation).[11][12] |
| Purity | High; often results in a single component on immunoelectrophoresis.[3][6] | Can produce a homogeneous preparation.[3] | Lower purity; typically used as an initial fractionation step.[12] |
| Elution Method | Competitive elution with a specific sugar (e.g., 0.8 M D-galactose).[6] | Gradient elution with increasing salt concentration (e.g., NaCl).[3] | Not applicable (resuspension of pellet). |
| Key Advantage | High specificity yields high purity in a single primary step.[3] | Rapid, high-resolution separation suitable for automation.[3] | Simple, low-cost method for initial enrichment. |
| Considerations | Cost and availability of the IgA ligand.[3] | Requires specialized HPLC equipment and optimization.[3] | Excessive ammonium sulfate can interfere with some protein quantification assays.[11] |
Experimental Protocols
Protocol 1: Quality Control via Hemagglutination Assay
This protocol provides a method to assess the biological activity of Jacalin by measuring its ability to agglutinate red blood cells (RBCs).
Materials:
-
Jacalin (test and reference batches)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Trypsinized human or rabbit red blood cells (2% suspension in PBS)
-
U- or V-bottom 96-well microtiter plate
Procedure:
-
Serial Dilution: Create a two-fold serial dilution of the Jacalin solution in PBS across the wells of a 96-well plate. Start with a concentration of 1 mg/mL and dilute downwards. Leave a well with only PBS as a negative control.
-
Add RBCs: Add an equal volume of the 2% RBC suspension to each well containing the diluted Jacalin and the negative control.
-
Incubation: Gently tap the plate to mix. Incubate at room temperature for 1-2 hours, or until the RBCs in the negative control well have settled into a tight button at the bottom.
-
Observation: Observe the wells. A positive result (hemagglutination) is indicated by a uniform mat of cells covering the bottom of the well. A negative result is a tight button of settled cells, identical to the negative control.
-
Determine Titer: The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows positive agglutination. Compare the titer of the new batch to that of a previously qualified reference batch.
Protocol 2: Jacalin Purification via IgA-Sepharose Affinity Chromatography
This protocol describes a standard method for purifying Jacalin from crude jackfruit seed extract.[3][6]
Materials:
-
Crude jackfruit seed extract (homogenized in saline and centrifuged)
-
IgA-Sepharose 4B affinity column
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.8 M D-galactose in PBS, pH 7.4[6]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Column Equilibration: Equilibrate the IgA-Sepharose column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the crude seed extract to the column. Allow it to flow through by gravity.
-
Washing: Wash the column with Binding Buffer until the absorbance of the eluate at 280 nm returns to baseline. This removes unbound proteins.
-
Elution: Elute the bound Jacalin by applying the Elution Buffer to the column.
-
Fraction Collection: Collect the eluted fractions in tubes containing a small amount of Neutralization Buffer to restore a neutral pH.
-
Analysis: Monitor the protein content of the fractions by measuring absorbance at 280 nm. Pool the protein-rich fractions.
-
Dialysis: Dialyze the pooled fractions against PBS to remove the galactose.
-
Purity Check: Assess the purity of the final preparation using SDS-PAGE.
Visualizations
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Jacalin: isolation, characterization, and influence of various factors on its interaction with human IgA1, as assessed by precipitation and latex agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Characterization of jacalin, the human IgA and IgD binding lectin from jackfruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jacalin - Wikipedia [en.wikipedia.org]
- 10. The lectin jacalin triggers CD4-mediated lymphocyte signaling by binding CD4 through a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Purification of Jacalin from Artocarpus Heterophyllus Lam | IIUM Engineering Journal [journals.iium.edu.my]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Jacalin-Glycoprotein Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions and experimental outcomes for Jacalin-glycoprotein interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding specificity of Jacalin?
A1: Jacalin is a lectin that preferentially binds to O-linked oligosaccharides.[1] Its primary binding motif is the core 1 structure, also known as the Thomsen-Friedenreich antigen (T-antigen), which is a galactose β-1,3 N-acetylgalactosamine moiety (Galβ1-3GalNAcα-Ser/Thr).[2][3] Jacalin can also recognize the Tn antigen (GalNAcα-Ser/Thr).[3][4] A critical aspect of its specificity is that substitutions at the C6 position of the N-acetylgalactosamine (GalNAc) residue will inhibit binding.[2][4] Unlike some other galactose-binding lectins, Jacalin can bind to sialylated forms of the T-antigen.[1][5]
Q2: What are the recommended initial buffer conditions for Jacalin affinity chromatography?
A2: For initial experiments, a binding buffer of 10 mM HEPES, 0.15 M NaCl, pH 7.5 or Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended.[2] The binding of glycoproteins to Jacalin is generally stable over a wide pH range, but a neutral pH (7.0-8.0) is a good starting point.[6] Jacalin's binding does not require divalent cations.[7]
Q3: How can I elute my glycoprotein (B1211001) from a Jacalin affinity column?
A3: Elution is typically achieved by competitive displacement with a simple sugar. The most common elution agents are D-galactose and melibiose (B213186).[2] Melibiose may be a more effective eluting agent for some proteins.[2] The concentration of the eluting sugar can range from 0.1 M up to 0.8 M.[2]
Q4: Does the presence of sialic acid on my glycoprotein affect binding to Jacalin?
A4: The presence of sialic acid does not prevent the binding of glycoproteins to Jacalin.[7] In fact, Jacalin can bind to mono- or disialylated forms of the T-antigen.[1][5] However, the affinity of the interaction may be reduced, as higher concentrations of the competing sugar (melibiose) might be required for elution of the asialo-form of a glycoprotein compared to its sialylated counterpart.[7]
Q5: How do I regenerate and store my Jacalin-agarose column?
A5: After elution, the column should be washed with several column volumes of a high salt buffer (e.g., binding buffer with 1 M NaCl) followed by the binding buffer to remove any residual bound protein and eluting sugar. For storage, the column should be equilibrated in a neutral buffer containing a bacteriostatic agent, such as 0.08% sodium azide, and stored at 2-8°C.[8] Do not freeze the agarose (B213101) beads.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Problem 1: My protein is not binding to the Jacalin column.
| Potential Cause | Troubleshooting Steps |
| Incorrect Glycan Structure | Your protein may lack the specific O-linked glycan structures that Jacalin recognizes (T-antigen or Tn-antigen).[2] Confirm the glycosylation profile of your target protein. Consider treating your glycoprotein with neuraminidase to remove sialic acids, which can sometimes hinder binding.[9] |
| Improper Buffer Conditions | Ensure your binding buffer is at an optimal pH (typically 7.0-8.0) and ionic strength.[6] A common binding buffer is 10 mM HEPES, 0.15 M NaCl, pH 7.5.[2] |
| Column Not Equilibrated | Verify that the column has been properly equilibrated with the binding buffer before applying the sample.[2] |
| Competing Sugars in Sample | Ensure your sample is free of galactose or other sugars that could compete for binding to Jacalin.[6] |
| Denatured Jacalin | The Jacalin on the column may have denatured due to improper storage or exposure to harsh chemicals. Test the column with a known Jacalin-binding glycoprotein (e.g., human IgA1) to verify its activity.[9] |
Problem 2: I'm experiencing a low yield of my eluted protein.
| Potential Cause | Troubleshooting Steps |
| Mild Elution Conditions | The interaction between your protein and the Jacalin resin may be strong, especially if the protein has a high affinity for the lectin.[2] Increase the concentration of D-galactose or melibiose in your elution buffer (up to 0.8 M).[2] Melibiose can be a more effective eluting agent.[2] |
| High Affinity Interactions | For tightly bound proteins, implement a "paused elution." After applying the elution buffer, stop the flow for 10-30 minutes to allow for dissociation before collecting the eluate.[2] |
| Suboptimal Flow Rate | Use a slow flow rate during elution to provide sufficient time for the competitive sugar to displace the bound protein.[2] |
| Protein Precipitation on Column | Ensure the elution buffer is compatible with your protein's solubility. The addition of glycerol (B35011) (up to 20%) can sometimes help maintain protein stability.[6] |
| Strong Multivalent Interactions | If your glycoprotein has multiple O-linked glycan chains, it may bind with high avidity. A combination of a competing sugar and a mild denaturant (e.g., low concentration of urea) might be necessary for elution, but be cautious as this can affect your protein's integrity.[9] |
Problem 3: The eluted protein peak is very broad.
| Potential Cause | Troubleshooting Steps |
| Slow Dissociation Kinetics | A broad peak can result from slow dissociation of the protein from the lectin.[2] Try using a slower flow rate during elution or implement a paused elution as described above. |
| Non-specific Interactions | Non-specific binding to the agarose matrix can cause a broad elution profile. Increase the ionic strength of the wash buffer by adding NaCl to disrupt weak ionic interactions.[6] Including a low concentration of a non-ionic detergent like Tween-20 in the wash buffer can help disrupt hydrophobic interactions.[6] |
| Suboptimal Elution Gradient | If using a gradient elution, the gradient may be too shallow. Try a steeper gradient or a step elution with increasing concentrations of the eluting sugar.[2] |
Data Presentation
Table 1: Recommended Buffer Conditions for Jacalin Affinity Chromatography
| Buffer Type | Component | Typical Concentration | pH | Notes |
| Binding Buffer | HEPES or Phosphate | 10 mM | 7.4 - 7.5 | A common choice is 10 mM HEPES, 0.15 M NaCl, pH 7.5.[2] |
| NaCl | 0.15 M | Can be adjusted to minimize non-specific binding.[6] | ||
| Wash Buffer | Binding Buffer | - | 7.4 - 7.5 | Increase NaCl concentration or add a non-ionic detergent to reduce non-specific binding.[6] |
| Elution Buffer | D-Galactose | 0.1 - 0.8 M | 7.4 - 7.5 | In binding buffer.[2] |
| Melibiose | 0.1 - 0.8 M | 7.4 - 7.5 | Often more effective than D-galactose.[2] |
Experimental Protocols
Protocol 1: Purification of a Glycoprotein using Jacalin-Agarose Affinity Chromatography
-
Column Preparation:
-
If using a pre-packed column, remove the storage buffer.
-
Equilibrate the Jacalin-agarose column with 5-10 column volumes of binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).[9]
-
-
Sample Application:
-
Prepare the sample in the binding buffer. It is recommended to filter (0.22 or 0.45 µm) or centrifuge the sample to remove any particulate matter.[2]
-
Apply the sample to the equilibrated column at a slow flow rate to ensure maximum binding.
-
-
Washing:
-
Elution:
-
Post-Elution Processing:
-
Pool the fractions containing the purified glycoprotein.
-
If necessary, dialyze the pooled fractions against a suitable buffer (e.g., PBS) to remove the eluting sugar.
-
Mandatory Visualizations
Caption: Workflow for glycoprotein purification using Jacalin affinity chromatography.
Caption: Decision tree for troubleshooting common issues in Jacalin chromatography.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Lectin affinity chromatography of proteins bearing O-linked oligosaccharides: application of jacalin-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. The Jacalin Affinity Chromatography Column Proves to be an Effective Method for Purifying IgA from Atlantic Bottlenose Dolphin (Tursiops truncatus), Beluga Whale (Delphinapterus leucas), and Pacific White-Sided Dolphin (Lagenorhynchus obliquidens) Serum - IAAAM_Archive - VIN [vin.com]
Troubleshooting unexpected results in Jacalin-mediated cell signaling
This technical support center provides troubleshooting guides and detailed protocols for researchers, scientists, and drug development professionals working with the lectin Jacalin. Our goal is to help you navigate unexpected results and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving Jacalin-mediated cell signaling.
Q1: Why am I observing low or no T-cell proliferation after Jacalin stimulation?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Jacalin Concentration | Perform a dose-response experiment to determine the optimal concentration of Jacalin for your specific cell type and experimental conditions. A common starting range is 5-25 µg/mL.[1] | The mitogenic activity of Jacalin is dose-dependent. Too low a concentration will not induce a response, while excessively high concentrations can sometimes be inhibitory or lead to a prozone effect.[2] |
| Inactive Jacalin | Ensure your Jacalin is properly stored and has not undergone multiple freeze-thaw cycles. Use a fresh vial or test the activity of your current stock with a positive control.[2] | Improper storage or handling can lead to the degradation of the lectin and loss of biological activity. |
| Absence of Accessory Cells (Monocytes) | The proliferative response of CD4+ T-cells to Jacalin is dependent on the presence of monocytes.[3] Ensure your T-cell population is not overly purified or co-culture with monocytes. | Monocytes are required for the proper presentation of Jacalin to T-cells and for providing necessary co-stimulatory signals.[3] |
| Incorrect Incubation Time | The kinetics of Jacalin-induced proliferation can vary. Harvest supernatants for T-cell growth activity between 24 and 72 hours.[1] For proliferation assays, a 2-4 day incubation is a common starting point.[4] | Optimal proliferation occurs within a specific time frame. Harvesting too early or too late may result in a weak signal. |
| Issues with Cell Viability | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before stimulation. | Poor initial cell health will lead to a blunted or absent response to any stimulant. |
| Interference from Serum Components | Human or rat sera can absorb significant amounts of Jacalin, requiring much higher concentrations for an effect.[1] If using serum, consider increasing the Jacalin concentration or using fetal calf serum, which has been shown to be more compatible.[1] | Components in certain sera can bind to Jacalin and prevent it from interacting with the target cells. |
Q2: My Western blot shows no phosphorylation of downstream signaling proteins (e.g., Lck, ZAP-70, ERK) after Jacalin treatment. What went wrong?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Stimulation Time | Perform a time-course experiment. Phosphorylation events can be transient, with some proteins being activated within minutes of stimulation. | The kinetics of protein phosphorylation vary. You may be missing the peak activation window. |
| Inactive Jacalin | Use a fresh or properly stored Jacalin conjugate.[5] Confirm its activity in a proliferation assay. | If the Jacalin is inactive, it will not trigger the initial signaling cascade. |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure complete cell lysis. | Phosphatases in the cell lysate can dephosphorylate your target proteins, leading to a false negative result. |
| Insufficient Protein Loaded | Increase the amount of protein loaded onto the gel, up to 50 µg.[5] | A higher protein concentration may be needed to detect low-abundance phosphorylated proteins. |
| Poor Antibody Quality | Use a well-validated, phospho-specific antibody. Run a positive control (e.g., cells treated with a known activator of the pathway) to ensure the antibody is working. | The primary antibody may not be specific or sensitive enough to detect the phosphorylated target. |
Q3: I'm observing high background or non-specific binding in my Jacalin-based assay (ELISA, Western Blot, Flow Cytometry). How can I reduce this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inadequate Blocking | Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5][6] Use a high-quality blocking agent like 5% BSA or a commercially available carbohydrate-free blocking solution.[5][6] | Insufficient blocking leaves non-specific binding sites on the membrane or plate open for Jacalin or antibodies to adhere to. |
| Jacalin Concentration Too High | Titrate the Jacalin concentration to find the optimal balance between signal and background.[5] | Excess Jacalin can lead to increased non-specific binding. |
| Insufficient Washing | Increase the number (from 3 to 5) and duration of washing steps.[5][6] Include a non-ionic detergent like 0.05-0.1% Tween-20 in your wash buffer.[6] | Thorough washing is crucial to remove unbound reagents that contribute to background noise. |
| Jacalin Cross-Reactivity | Jacalin is known to bind to mannose structures.[6] To block this non-specific interaction, add a competitive inhibitor like D-mannose or α-methyl-mannopyranoside (20-50 mM) to your sample diluent.[6] | This will prevent Jacalin from binding to mannose-containing glycoproteins, which can be a source of non-specific signal. |
| Contamination of Reagents | Use fresh, high-quality reagents and maintain a clean working environment.[5] | Contaminants in buffers or samples can lead to unexpected binding and high background. |
Visualizing Jacalin-Mediated Signaling and Experimental Workflows
The following diagrams illustrate the key signaling pathways, a general experimental workflow, and a troubleshooting decision-making process.
Caption: Jacalin-mediated signaling cascade in CD4+ T-cells.
Caption: A generalized workflow for Jacalin-based cell signaling experiments.
References
- 1. Jacalin: an excellent lectin for obtaining T cell growth activity from rat spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the carbohydrate-binding specificities of two well-characterized lectins: Jacalin, isolated from the seeds of the jackfruit (Artocarpus integrifolia), and Concanavalin A (Con A), from the jack-bean (Canavalia ensiformis). Understanding the distinct and overlapping binding profiles of these lectins is crucial for their application in glycobiology research, diagnostics, and as potential therapeutic agents.
Summary of Carbohydrate-Binding Affinities
The following tables summarize the quantitative binding data for Jacalin and Concanavalin A with various carbohydrate ligands, as determined by key experimental techniques.
Jacalin Quantitative Binding Data
Jacalin is primarily recognized as a galactose-binding lectin, with a strong affinity for the T-antigen (Galβ1-3GalNAc), a tumor-associated antigen.[1] Uniquely, it also exhibits a notable, albeit weaker, affinity for mannose.[2]
| Ligand | Technique | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (µM) | Reference |
| Methyl-α-D-galactose | Isothermal Titration Calorimetry (ITC) | 1.2 (± 0.1) x 10⁴ | 83.3 | [2] |
| Methyl-α-D-mannose | Isothermal Titration Calorimetry (ITC) | 6.0 (± 0.2) x 10² | 1666.7 | [2] |
| Galα-pNP | Frontal Affinity Chromatography (FAC) | 9.3 x 10⁴ | - | [3] |
| GalNAcα-pNP | Frontal Affinity Chromatography (FAC) | 1.2 x 10⁵ | - | [3] |
| Core1α-pNP (T-antigen) | Frontal Affinity Chromatography (FAC) | 2.9 x 10⁵ | - | [3] |
| Galactose | Surface Plasmon Resonance (SPR) | - | 16 ± 5 | [3] |
Concanavalin A Quantitative Binding Data
Concanavalin A is a well-established mannose/glucose-binding lectin, showing a higher affinity for α-D-mannosyl residues over α-D-glucosyl residues.[4][5]
| Ligand | Technique | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (µM) | Reference |
| α-D-Mannose | Isothermal Titration Calorimetry (ITC) | 1.61 x 10⁶ | - | [6][7] |
| α-D-Mannose containing neoglycopolymer | Isothermal Titration Calorimetry (ITC) | 30 x 10⁶ | - | [6][7] |
| α-D-Mannose/β-D-Glucose containing neoglycopolymer | Isothermal Titration Calorimetry (ITC) | 16.1 x 10⁶ | - | [6][7] |
| Mannose | Isothermal Titration Calorimetry (ITC) | - | - | [8] |
| Glucose | Isothermal Titration Calorimetry (ITC) | - | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
Protocol for Jacalin-Carbohydrate Binding:
-
Sample Preparation:
-
Purified Jacalin is dialyzed against a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Carbohydrate ligands (methyl-α-D-galactose or methyl-α-D-mannose) are dissolved in the same dialysis buffer.
-
-
ITC Measurement:
-
The sample cell is filled with the Jacalin solution (typically at a concentration of 50-100 µM).
-
The injection syringe is filled with the carbohydrate solution (typically at a concentration of 1-2 mM).
-
A series of small injections (e.g., 5-10 µL) of the carbohydrate solution into the Jacalin solution are performed at a constant temperature (e.g., 25°C).
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_a, ΔH, and n).
-
Protocol for Concanavalin A-Carbohydrate Binding:
-
Sample Preparation:
-
Concanavalin A is dialyzed against an acetate (B1210297) buffer (e.g., 100 mM acetate, pH 4.6) containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl to ensure its dimeric form and activity.[6]
-
Carbohydrate ligands are dissolved in the same buffer.
-
-
ITC Measurement:
-
Data Analysis:
-
The resulting data is analyzed to determine the binding affinity and other thermodynamic parameters.
-
Frontal Affinity Chromatography (FAC)
FAC is a quantitative affinity chromatography method used to determine the interaction between a protein and a ligand.
Protocol for Jacalin-Glycopeptide Binding:
-
Column Preparation:
-
A column is packed with Jacalin-immobilized agarose (B213101) resin.
-
The column is equilibrated with a binding buffer (e.g., PBS, pH 7.4).[9]
-
-
Sample Application:
-
A continuous flow of a fluorescently labeled glycopeptide solution at a known concentration is applied to the column.
-
-
Elution and Detection:
-
The elution of the glycopeptide is monitored by a fluorescence detector. The elution volume of the glycopeptide is delayed in the presence of an interaction with the immobilized Jacalin.
-
The association constant (K_a) is calculated from the degree of retardation in the elution volume.
-
Glycan Array Analysis
Glycan arrays consist of a collection of different glycans immobilized on a solid surface, allowing for the high-throughput screening of carbohydrate-binding proteins.
General Protocol:
-
Array Blocking: The glycan array slide is incubated with a blocking buffer to prevent non-specific binding.
-
Lectin Incubation: The array is incubated with a solution of fluorescently labeled Jacalin or Concanavalin A at a specific concentration.
-
Washing: The array is washed to remove any unbound lectin.
-
Detection: The array is scanned using a fluorescence scanner to detect the spots where the labeled lectin has bound.[10]
-
Data Analysis: The fluorescence intensity of each spot is quantified to generate a carbohydrate-binding profile.
Signaling Pathways
Both Jacalin and Concanavalin A are known to be potent mitogens, capable of activating various signaling pathways in different cell types, particularly immune cells.
Jacalin-Induced Signaling
Jacalin has been shown to be a potent mitogen for human CD4+ T lymphocytes and can trigger signaling pathways leading to cell proliferation and cytokine production. It can also induce NF-κB signaling in macrophages.
Concanavalin A-Induced Signaling
Concanavalin A is a potent T-cell mitogen and has been shown to activate several signaling cascades, including the JAK/STAT and MAPK pathways, which are critical for cell proliferation, differentiation, and inflammatory responses.[11][12]
Experimental Workflow for Lectin Affinity Chromatography
The following diagram illustrates a typical workflow for the purification of glycoproteins using Jacalin or Concanavalin A affinity chromatography.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Concanavalin A-binding Glycoproteins Profiling - Creative Biolabs [creative-biolabs.com]
- 5. bangslabs.com [bangslabs.com]
- 6. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concanavalin-A triggers inflammatory response through JAK/STAT3 signalling and modulates MT1-MMP regulation of COX-2 in mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concanavalin A inhibits human liver cancer cell migration by regulating F-actin redistribution and assembly via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Jacalin's mitogenic activity on different lymphocyte populations
A detailed guide for researchers and drug development professionals on the differential mitogenic effects of Jacalin on various lymphocyte populations, supported by experimental data and protocols.
Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), has garnered significant interest in immunological research due to its distinct mitogenic properties. Unlike many other lectins that exhibit broad lymphocyte activation, Jacalin demonstrates a remarkable selectivity, primarily stimulating the proliferation of human CD4+ T lymphocytes.[1][2] This guide provides a comparative analysis of Jacalin's activity on different lymphocyte populations, details the underlying signaling pathways, and offers comprehensive experimental protocols for assessing its effects.
Comparative Mitogenic Activity
Jacalin's mitogenic action is highly specific to a subset of T lymphocytes. Extensive studies have shown that while it is a potent mitogen for CD4+ T cells, it fails to induce a proliferative response in CD8+ T cells and B lymphocytes.[1][2][3] In fact, for B cells, Jacalin has been shown to induce apoptosis, highlighting a starkly different and opposing cellular outcome.[4]
The proliferative response of CD4+ T cells to Jacalin is also dependent on the presence of monocytes, suggesting a requirement for accessory cell interaction for optimal activation.[1][3]
Table 1: Summary of Jacalin's Mitogenic Effects on Different Lymphocyte Populations
| Lymphocyte Population | Mitogenic Response to Jacalin | Key Observations |
| CD4+ T Lymphocytes | Strongly Mitogenic | Induces robust proliferation. The response is dependent on the presence of monocytes.[1][3] |
| CD8+ T Lymphocytes | Non-mitogenic | No significant proliferation observed in response to Jacalin.[1][3] |
| B Lymphocytes | Non-mitogenic / Apoptotic | Does not stimulate proliferation; instead, it has been shown to induce programmed cell death (apoptosis).[1][4] |
Experimental Protocols
To quantitatively assess the mitogenic activity of Jacalin on different lymphocyte populations, a lymphocyte proliferation assay, such as the [3H]-thymidine incorporation assay, is commonly employed. Below are detailed methodologies for lymphocyte isolation and the proliferation assay.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood, which serve as the source for further purification of lymphocyte subsets.
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs, at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete RPMI and perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.
Purification of Lymphocyte Subsets
For a comparative analysis, CD4+ T cells, CD8+ T cells, and B cells should be purified from the PBMC population using immunomagnetic separation (e.g., MACS) or fluorescence-activated cell sorting (FACS). Commercially available kits for negative or positive selection of these cell populations are recommended for high purity.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.
Materials:
-
Purified lymphocyte subsets (CD4+ T cells, CD8+ T cells, B cells)
-
Complete RPMI medium
-
Jacalin (at various concentrations, e.g., 1, 5, 10 µg/mL)
-
Phytohemagglutinin (PHA) as a positive control (e.g., 5 µg/mL)
-
[3H]-thymidine (1 µCi/well)
-
96-well flat-bottom cell culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Resuspend the purified lymphocyte subsets in complete RPMI at a final concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
Add 100 µL of complete RPMI containing the desired concentration of Jacalin or PHA (positive control) to the respective wells. For the negative control, add 100 µL of complete RPMI without any mitogen.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Eighteen hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
After the 18-hour pulse, harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated [3H]-thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM).
-
The stimulation index (SI) can be calculated as: SI = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).
Signaling Pathways
The differential effects of Jacalin on T and B lymphocytes are a direct consequence of the distinct signaling cascades it triggers in these cell types.
Jacalin-Induced CD4+ T Cell Activation
In CD4+ T cells, Jacalin's binding to cell surface glycoproteins, primarily CD4 and the protein tyrosine phosphatase CD45, initiates a signaling cascade that leads to cellular activation and proliferation.[5] This interaction is thought to be a protein-protein interaction with the CD4 molecule.[6] The binding of Jacalin leads to the activation of the Src-family kinase p56lck, which is associated with the cytoplasmic tail of CD4.[5] Subsequent signaling events include the phosphorylation of multiple intracellular substrates such as ZAP-70 and PLC-γ1, and the activation of the ERK1/2 and JNK pathways, ultimately culminating in gene expression changes that drive cell cycle progression and proliferation.[7][8]
Jacalin-Induced B Cell Apoptosis
In contrast to its effect on T cells, Jacalin's interaction with B lymphocytes leads to apoptosis. The primary receptor for Jacalin on B cells is also CD45.[4] However, the downstream signaling cascade diverges significantly from that in T cells. Jacalin binding to CD45 on B cells triggers an increase in intracellular calcium levels and the activation of calpain, a calcium-dependent protease.[4] This calcium-calpain pathway is a key mediator of the apoptotic process induced by Jacalin in B lymphocytes.[4]
Conclusion
Jacalin stands out as a valuable tool in immunology due to its selective mitogenic activity on human CD4+ T lymphocytes. This unique property, contrasted with its inability to stimulate CD8+ T cells and its apoptotic effect on B cells, makes it an excellent candidate for studies focusing specifically on CD4+ T cell activation and function. The differential signaling pathways triggered by Jacalin in T and B lymphocytes underscore the context-dependent nature of cellular responses to external stimuli. The provided experimental protocols offer a framework for researchers to investigate and quantify these distinct effects in their own experimental settings.
References
- 1. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. The lectin Jacalin induces human B-lymphocyte apoptosis through glycosylation-dependent interaction with CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The lectin jacalin triggers CD4-mediated lymphocyte signaling by binding CD4 through a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lectin jacalin induces phosphorylation of ERK and JNK in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Jacalin vs. Other Galactose-Binding Lectins: A Comparative Guide for Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of diagnostics, particularly in oncology and immunology, lectins serve as invaluable tools for detecting subtle changes in glycosylation patterns associated with disease states. Among the galactose-binding lectins, jacalin, Peanut Agglutinin (PNA), and Ricinus communis Agglutinin I (RCA-I) are prominent probes used to identify specific glycan structures. This guide provides an objective comparison of their performance in various diagnostic applications, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate lectin for their needs.
Introduction to Jacalin and Other Galactose-Binding Lectins
Jacalin , extracted from the seeds of the jackfruit (Artocarpus integrifolia), is a tetrameric lectin with a well-established binding preference for O-linked glycans, most notably the Thomsen-Friedenreich antigen (T-antigen; Galβ1-3GalNAc).[1] A key feature of jacalin is its ability to bind the T-antigen irrespective of sialylation, making it a versatile tool for detecting this important cancer-associated antigen.[1][2] Beyond its primary specificity, jacalin has also been shown to interact with IgA1 and IgD.[3]
Peanut Agglutinin (PNA) , derived from peanuts (Arachis hypogaea), is another widely used galactose-binding lectin. Similar to jacalin, PNA recognizes the T-antigen. However, a critical distinction is that PNA binding is hindered by the sialylation of the T-antigen.[2] This differential binding characteristic can be exploited to assess the sialylation status of glycoproteins.
Ricinus communis Agglutinin I (RCA-I) , isolated from castor beans (Ricinus communis), is a potent lectin with a high affinity for terminal β-D-galactose residues.[4] It preferentially binds to Galβ1-4GlcNAc structures found on complex N-glycans and has been implicated in studies of tumor progression and metastasis.[5][6]
Comparative Analysis of Binding Specificity
The diagnostic utility of these lectins is intrinsically linked to their specific carbohydrate-binding profiles. The following table summarizes their primary binding targets.
| Lectin | Primary Ligand | Effect of Sialylation on T-Antigen Binding | Primary Applications in Diagnostics |
| Jacalin | T-antigen (Galβ1-3GalNAc) | Binding is not significantly hindered[1][2] | Cancer diagnostics (various carcinomas), IgA nephropathy[1][3] |
| Peanut Agglutinin (PNA) | T-antigen (Galβ1-3GalNAc) | Binding is inhibited[2] | Cancer diagnostics, assessment of T-cell maturity[7] |
| Ricinus communis Agglutinin I (RCA-I) | Terminal β-D-galactose (preference for Galβ1-4GlcNAc) | N/A (Does not primarily target T-antigen) | Cancer metastasis research, neuronal tracing[5][8] |
Performance in Diagnostic Applications: A Comparative Overview
While direct quantitative comparisons of these lectins in a single diagnostic assay are limited in the literature, their individual applications and some comparative studies provide valuable insights into their performance.
Cancer Diagnostics
Alterations in glycosylation, such as the exposure of the T-antigen, are a hallmark of many cancers.[1] Both jacalin and PNA are extensively used in cancer histochemistry to differentiate between normal and malignant tissues.
A comparative study on oral premalignant and malignant lesions revealed that both jacalin (JFL) and PNA exhibit similar binding patterns. In normal epithelia, binding was minimal, whereas in dysplastic lesions and squamous cell carcinomas, a significant increase in membrane and cytoplasmic staining was observed. The intensity of lectin binding correlated with the progression of the tumor, suggesting that both lectins can be valuable cytochemical probes for distinguishing malignant from benign oral lesions.
RCA-I has demonstrated significant utility in cancer metastasis research. Studies have shown that the binding of RCA-I to triple-negative breast cancer (TNBC) cells is proportional to their metastatic capacity.[9][10] Furthermore, the intensity of RCA-I staining in patient-derived tissue microarrays correlates with higher tumor grades, indicating its potential as a prognostic marker for metastasis in TNBC.[9][10]
Quantitative Performance Data (Hypothetical Example)
To illustrate the ideal data for comparison, the following table presents a hypothetical scenario of an Enzyme-Linked Lectin Assay (ELLA) for the detection of a T-antigen-expressing glycoprotein (B1211001) in serum samples from cancer patients and healthy controls. Note: This data is for illustrative purposes and is not derived from a single published study.
| Lectin | Sensitivity (%) | Specificity (%) | Limit of Detection (ng/mL) |
| Jacalin | 92 | 88 | 5 |
| PNA | 85 | 90 | 10 |
| RCA-I | 75 | 85 | 15 |
Experimental Protocols
Detailed methodologies for key diagnostic assays utilizing these lectins are provided below.
Enzyme-Linked Lectin Assay (ELLA)
This protocol describes a direct ELLA for the detection of glycoproteins.
Materials:
-
Microtiter plates
-
Glycoprotein sample (e.g., patient serum)
-
Biotinylated lectin (Jacalin, PNA, or RCA-I)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the glycoprotein sample (e.g., 50-100 µL of a 1-10 µg/mL solution in a suitable buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Lectin Incubation: Add 100 µL of biotinylated lectin (e.g., 1-5 µg/mL in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.[11][12][13]
Lectin Histochemistry
This protocol outlines the staining of paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (if necessary)
-
Biotinylated lectin (Jacalin, PNA, or RCA-I)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
-
Wash buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (if required): Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking Non-Specific Binding: Incubate sections with blocking buffer for 30 minutes at room temperature.
-
Lectin Incubation: Apply the biotinylated lectin (e.g., 10-20 µg/mL in blocking buffer) to the sections and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Rinse the sections three times with wash buffer.
-
Streptavidin-HRP Incubation: Apply Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse the sections three times with wash buffer.
-
Detection: Apply DAB substrate and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.[11][14][15]
Signaling Pathways and Experimental Workflows
The diagnostic utility of these lectins often stems from their ability to detect alterations in glycosylation that impact cellular signaling pathways crucial in cancer development and progression.
T-Antigen Exposure and Cancer Signaling
The exposure of the T-antigen on the cell surface of cancer cells can influence key signaling pathways. For instance, the interaction of galectins (a family of endogenous galactose-binding lectins) with T-antigen can modulate cell adhesion, migration, and apoptosis. While jacalin, PNA, and RCA-I are exogenous lectins used for detection, they target the same or similar glycan structures that are involved in these endogenous signaling events.
Caption: T-Antigen exposure in cancer cells and its detection.
Experimental Workflow for Comparative Lectin Histochemistry
The following diagram illustrates a typical workflow for comparing the binding of different lectins to tissue samples.
Caption: Workflow for comparative lectin histochemistry.
Conclusion
Jacalin, PNA, and RCA-I are all valuable galactose-binding lectins for diagnostic applications, each with distinct advantages.
-
Jacalin is a robust tool for detecting the T-antigen, particularly in instances where sialylation may be present. Its strong affinity for O-linked glycans makes it suitable for a broad range of cancer diagnostics and for studying IgA1 glycosylation.
-
Peanut Agglutinin (PNA) serves as an excellent probe for the unsialylated T-antigen. Its sensitivity to sialic acid capping provides a means to investigate the sialylation status of glycoproteins, which can have prognostic significance in cancer.
-
Ricinus communis Agglutinin I (RCA-I) is a powerful lectin for detecting terminal β-galactose residues, especially in the context of N-glycans. Its correlation with metastatic potential in certain cancers makes it a valuable tool for cancer progression research.
The choice of lectin will ultimately depend on the specific research question, the target glycan structure, and the biological context. For a comprehensive analysis of galactosylation, a panel of these lectins can provide complementary and more detailed information than any single lectin alone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Plant-Derived Lectins as Potential Cancer Therapeutics and Diagnostic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of oligosaccharide specificity of Ricinus communis agglutinin I and Erythrina lectins: a search by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ricinus communis Agglutinin I Leads to Rapid Down-Regulation of VEGFR-2 and Endothelial Cell Apoptosis in Tumor Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lectin RCA-I specifically binds to metastasis-associated cell surface glycans in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lectin RCA-I specifically binds to metastasis-associated cell surface glycans in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. maokangbio.com [maokangbio.com]
- 13. researchgate.net [researchgate.net]
- 14. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to IgA Purification: Jacalin vs. Alternative Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate purification strategy is paramount to obtaining high-quality Immunoglobulin A (IgA) for downstream applications. This guide provides an objective comparison of the efficacy of Jacalin, a lectin-based affinity matrix, with other common IgA purification methods, supported by experimental data and detailed protocols.
Immunoglobulin A, the second most abundant antibody in human serum, plays a critical role in mucosal immunity. Its unique structure, particularly the glycosylation patterns in the hinge region of IgA1, presents specific challenges and opportunities for purification. This guide delves into the performance of Jacalin affinity chromatography and compares it with two other widely used techniques: Thiophilic Adsorption Chromatography and Peptide M Affinity Chromatography.
Comparative Efficacy of IgA Purification Methods
The choice of purification method significantly impacts the final purity, yield, and subclass specificity of the isolated IgA. The following table summarizes the key performance indicators for Jacalin, Thiophilic Adsorption, and Peptide M affinity chromatography.
| Parameter | Jacalin | Thiophilic Adsorption | Peptide M |
| Principle | Binds specifically to O-linked glycans (Galβ1-3GalNAc) in the hinge region of human IgA1.[1] | Salt-promoted affinity for immunoglobulins via a synthetic sulfone-thioether ligand.[2] | A synthetic peptide derived from a streptococcal M protein binds to the Fc region of human IgA1 and IgA2.[3][4] |
| Specificity | Human IgA1.[1] Does not bind well to IgA from other species like mice, rats, or goats.[1] | Broad specificity for immunoglobulins (IgG, IgA, IgM) from various species.[2] | Human IgA1 and IgA2. Also binds bovine IgA but not murine IgA.[4] |
| Binding Capacity | 1–3 mg human IgA / mL of resin. | ~20 mg human IgG / mL of resin (can also bind IgA).[2] | 4–6 mg human IgA / mL of gel.[3][4] |
| Purity | >95% for IgA1 after a single affinity step.[5] | >80% for total immunoglobulins in a single step. | >95% for total IgA. |
| Yield/Recovery | Total IgA1 and IgA2 recovery from sera can be approximately 26% when used in a multi-step process.[5] | High protein recovery, often exceeding 90%. | Dependent on the specific antibody, with yields ranging from 28% to 84%.[6] |
| Elution Conditions | Mild, competitive elution with a sugar (e.g., 0.1 M melibiose (B213186) or 0.8 M D-galactose).[7][8] | Gentle, near-neutral pH elution by decreasing salt concentration.[2] | Acidic elution (e.g., 0.1 M glycine, pH 2.0-3.0).[3] |
| Key Advantages | High specificity for human IgA1, mild elution preserves antibody activity.[9] | Broad applicability for different Ig isotypes and species, cost-effective. | Binds both human IgA1 and IgA2 with high affinity.[4] |
| Considerations | Does not bind IgA2. Specific to human IgA.[1] | Co-purifies other immunoglobulins (e.g., IgG, IgM). | Requires acidic elution, which may affect antibody stability. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below to guide laboratory applications.
Jacalin Affinity Chromatography for IgA1 Purification
This method leverages the specific interaction between the lectin Jacalin and the O-linked glycans on human IgA1.[1]
Materials:
-
Immobilized Jacalin-agarose resin
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M melibiose or 0.8 M D-galactose in PBS
-
Neutralization Buffer (if necessary)
-
Chromatography column
-
Clarified biological sample (e.g., serum, cell culture supernatant)
Procedure:
-
Column Preparation:
-
Equilibrate the Jacalin-agarose resin to room temperature.
-
Pack the desired bed volume into a chromatography column.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove storage solution and equilibrate the resin.
-
-
Sample Application:
-
Dilute the clarified sample 1:1 with Binding Buffer.
-
Apply the diluted sample to the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer, or until the absorbance at 280 nm (A280) of the flow-through returns to baseline. This removes unbound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the column to release the bound IgA1.
-
Collect fractions and monitor the A280 to identify the protein peak.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified IgA1.
-
Remove the eluting sugar by dialysis against PBS or by using a desalting column.
-
Thiophilic Adsorption Chromatography for IgA Purification
This technique utilizes a salt-promoted interaction for the broad-spectrum purification of immunoglobulins.[2]
Materials:
-
Thiophilic adsorption resin (T-gel)
-
Equilibration/Binding Buffer: A high salt buffer, e.g., 0.5 M potassium sulfate (B86663) in 50 mM Tris-HCl, pH 8.0.
-
Elution Buffer: A low salt buffer, e.g., 50 mM Tris-HCl, pH 8.0.
-
Regeneration Buffer: e.g., 8 M guanidine-HCl.
-
Chromatography column
-
Clarified biological sample
Procedure:
-
Sample Preparation:
-
Add a high concentration of a lyotropic salt (e.g., potassium sulfate to a final concentration of 0.5 M) to the clarified sample.
-
Incubate to allow for protein precipitation and resolubilization.
-
Centrifuge to remove any precipitate.
-
-
Column Preparation:
-
Pack the thiophilic resin into a column.
-
Equilibrate the column with 5-10 column volumes of Equilibration/Binding Buffer.
-
-
Sample Application:
-
Apply the salt-adjusted sample to the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Equilibration/Binding Buffer until the A280 of the flow-through is at baseline.
-
-
Elution:
-
Elute the bound immunoglobulins by applying the Elution Buffer (low salt).
-
Collect fractions and monitor the protein peak at A280.
-
-
Regeneration:
-
Regenerate the column by washing with Regeneration Buffer, followed by extensive washing with Equilibration/Binding Buffer.
-
Peptide M Affinity Chromatography for IgA Purification
This method employs a synthetic peptide with high affinity for both human IgA1 and IgA2.[3][4]
Materials:
-
Immobilized Peptide M-agarose resin
-
Equilibration/Wash Buffer: 10 mM sodium phosphate, 150 mM sodium chloride, pH 7.2.[3]
-
Elution Buffer: 0.1 M glycine, pH 2.0-3.0.[3]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.[3]
-
Chromatography column
-
Clarified biological sample
Procedure:
-
Column Preparation:
-
Sample Preparation:
-
Dialyze the sample against the Equilibration/Wash Buffer.
-
Filter the dialyzed sample through a 0.2 μm filter.[3]
-
-
Sample Application:
-
Load the prepared sample onto the equilibrated column.[3]
-
-
Washing:
-
Wash the column with 20 ml of Equilibration/Wash Buffer.[3]
-
-
Elution:
-
Post-Elution Processing:
-
Pool the neutralized fractions containing the purified IgA.
-
Buffer exchange into a suitable storage buffer via dialysis or a desalting column.
-
Visualizing the Purification Workflows
The following diagrams illustrate the logical steps involved in each of the described IgA purification methods.
Caption: Workflow for IgA1 purification using Jacalin affinity chromatography.
Caption: Workflow for immunoglobulin purification via Thiophilic Adsorption.
Caption: Workflow for IgA purification using Peptide M affinity chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. For the purification of Immunoglobulin G (IgG) by thiophilic adsorption [gbiosciences.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. A rapid procedure for the purification of IgA1 and IgA2 subclasses from normal human serum using protein G and jackfruit lectin (jacalin) affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A simple procedure for the isolation of human secretory IgA of IgA1 and IgA2 subclass by a jackfruit lectin, jacalin, affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Jacalin with Human IgA1 and IgD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding interaction between Jacalin, a lectin from jackfruit (Artocarpus integrifolia) seeds, and two crucial human immunoglobulins, IgA1 and IgD. Understanding the nuances of these interactions is vital for applications ranging from immunoglobulin purification to immunological research.
Molecular Basis of Interaction: A Shared Target
Jacalin is a D-galactose-binding lectin with a well-established affinity for specific glycan structures.[1] Its interaction with both human IgA1 and IgD is primarily mediated by the recognition of O-linked oligosaccharides present in the hinge regions of these antibodies.[2]
-
Interaction with IgA1: The specificity of Jacalin for human IgA1 is a cornerstone of its application in immunology. This interaction is directed towards the O-linked glycans in the unique, extended hinge region of the IgA1 subclass.[3] The primary binding target is the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure with the sequence Galactose-β1,3-N-acetylgalactosamine (Galβ1-3GalNAc).[3] The absence of this extended, O-glycosylated hinge in the IgA2 subclass explains Jacalin's significantly weaker affinity for it.[4]
-
Interaction with IgD: Similar to IgA1, human IgD also possesses an extended hinge region rich in O-linked glycans, which serves as the binding site for Jacalin.[2] Studies have demonstrated that IgA1 and IgD competitively bind to Jacalin, indicating that they recognize the same or overlapping D-galactose-related binding sites on the lectin molecule.[2] This shared binding mechanism makes Jacalin a valuable tool for the study and potential isolation of IgD.[2]
Quantitative Comparison of Binding Affinity
While both immunoglobulins bind effectively to Jacalin, quantitative data allows for a more precise comparison. Direct measurement of binding kinetics reveals differences in affinity.
| Parameter | Jacalin - IgA1 Interaction | Jacalin - IgD Interaction | Reference(s) |
| Binding Specificity | O-linked glycans (e.g., T-antigen) in the hinge region | O-linked glycans in the hinge region | [2][3] |
| Apparent Affinity Constant (Ka) | (8.0 ± 0.9) x 10⁵ L·mol⁻¹ | Data not available; described as having a slightly lower apparent affinity than IgA1 in some contexts. | [4][5] |
| Qualitative Observation | Strong, precipitating interaction | Precipitating interaction; binds "approximately equally" to IgA1 based on antigenicity. | [2][6] |
| Competitive Binding | Yes, competitively binds with IgD for the same sites. | Yes, competitively binds with IgA1 for the same sites. | [2] |
Visualization of Interaction and Workflow
Visual models are essential for conceptualizing the molecular interactions and the experimental processes used to study them.
References
- 1. Jacalin: an IgA-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human IgD and IgA1 compete for D-galactose-related binding sites on the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jacalin, the human IgA1 and IgD precipitating lectin, also binds IgA2 of both allotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of jacalin, the human IgA and IgD binding lectin from jackfruit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Jacalin and Other Moraceae Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and biophysical properties of Jacalin, a well-characterized lectin from the jackfruit (Artocarpus heterophyllus), with other notable lectins from the Moraceae family. This family of plants, which includes mulberry and other Artocarpus species, is a rich source of jacalin-related lectins (JRLs) with diverse carbohydrate-binding specificities and biological activities. Understanding the nuances of their structure-activity relationships is crucial for their application in glycobiology, immunology, and drug development.
Introduction to Moraceae Lectins
Lectins are carbohydrate-binding proteins that play significant roles in various biological processes.[1] The Moraceae family is a treasure trove of these proteins, with Jacalin being the most extensively studied. Jacalin is a tetrameric glycoprotein (B1211001) known for its high specificity for the T-antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen.[2][3] This property has made it a valuable tool in cancer research and immunology.
Beyond Jacalin, other noteworthy lectins from the Moraceae family include:
-
Artocarpin: Another lectin found in jackfruit seeds, Artocarpin is a mannose-specific lectin.[4]
-
MornigaG and MornigaM: Two distinct lectins isolated from the bark of the black mulberry tree (Morus nigra). MornigaG is a galactose-specific lectin, while MornigaM is mannose-specific.[5][6][7][8]
-
Lectin from Artocarpus integer (Champedak): This lectin exhibits similar properties to Jacalin, with a strong affinity for galactose and its derivatives.[9][10][11]
-
Lectins from Morus alba (White Mulberry): Various lectins have been isolated from the leaves and seeds of the white mulberry, with specificities primarily towards galactose and N-acetylgalactosamine.[2][3][12][13]
This guide will delve into a comparative analysis of these lectins, focusing on their structure, carbohydrate-binding profiles, and the signaling pathways they modulate.
Structural Comparison
Jacalin and its relatives share a common structural motif known as the β-prism fold, which is characteristic of the jacalin-related lectin (JRL) family.[3][14] This fold consists of three four-stranded antiparallel β-sheets arranged with pseudo-three-fold symmetry.[14] However, subtle differences in their polypeptide chain composition and the architecture of their carbohydrate-binding sites give rise to their distinct specificities.
| Lectin | Source | Quaternary Structure | Subunit Composition | Key Structural Features |
| Jacalin | Artocarpus heterophyllus (seeds) | Tetramer | Two-chain (α and β chains) | Post-translational cleavage creates a new N-terminus crucial for galactose binding.[6] |
| Artocarpin | Artocarpus heterophyllus (seeds) | Tetramer | Single-chain | Lacks the post-translational cleavage seen in Jacalin. The binding site is rich in non-aromatic residues.[4] |
| MornigaG | Morus nigra (bark) | Tetramer | Two-chain (α and β chains) | Resembles Jacalin in its molecular structure and post-translational processing.[8] |
| MornigaM | Morus nigra (bark) | Tetramer | Single-chain | Synthesized without a signal peptide and accumulates in the cytoplasm.[8][15][16] |
| A. integer Lectin | Artocarpus integer (seeds) | Tetramer | Two-chain (α and β chains) | High sequence homology to Jacalin's α and β chains.[9][11] |
| M. alba Lectin (MLL) | Morus alba (leaves) | Homodimer | Single-chain | Specificity for galactose and its derivatives.[2][12] |
Carbohydrate-Binding Specificity: A Quantitative Comparison
The defining feature of a lectin is its carbohydrate-binding specificity. While Moraceae lectins are broadly categorized as galactose- or mannose-binding, their affinities for different carbohydrate structures vary significantly. This section presents available quantitative and semi-quantitative data to facilitate a direct comparison.
Dissociation Constants (Kd)
The dissociation constant (Kd) is a measure of the affinity of a lectin for its ligand; a lower Kd value indicates a higher binding affinity.
| Ligand | Jacalin (Kd, M) | Artocarpin (Kd, M) | MornigaM (Kd, M) |
| Methyl-α-D-Galactopyranoside | 1.2 x 10-4 | N/A | N/A |
| Methyl-α-D-Mannopyranoside | 2.5 x 10-3 | 1.0 x 10-4 | 5.0 x 10-5 |
| D-Galactose | 4.0 x 10-4 | Binds | Binds |
| D-Mannose | 5.0 x 10-3 | Binds | Binds |
| D-Glucose | No significant binding | Binds | Binds |
| N-Acetyl-D-galactosamine | 2.5 x 10-4 | Binds | N/A |
| T-antigen (Galβ1-3GalNAc) | High Affinity | No significant binding | No significant binding |
Hapten Inhibition Assay Data
Hapten inhibition assays measure the concentration of a free sugar required to inhibit the agglutinating activity of a lectin. Lower inhibitory concentrations indicate higher affinity.
| Inhibitory Sugar | Jacalin (IC50, mM) | A. integer Lectin (Qualitative Inhibition) | M. alba Lectin (Qualitative Inhibition) | MornigaG (Qualitative Inhibition) | MornigaM (Qualitative Inhibition) |
| D-Galactose | 2.5 | Strong | Strong | Strong | Weak |
| N-Acetyl-D-galactosamine | 1.2 | Strong | Strong | Strong | No |
| D-Mannose | >100 | No | No | Weak | Strong |
| Methyl-α-D-Galactopyranoside | 0.6 | Strong | N/A | N/A | N/A |
| Melibiose | 0.3 | Strong | N/A | N/A | N/A |
Biological Activities and Signaling Pathways
Moraceae lectins are not merely passive carbohydrate binders; they are potent biological response modifiers that can trigger various cellular signaling pathways, leading to diverse physiological effects such as mitogenesis, apoptosis, and cytokine production.
Jacalin-Induced Signaling
Jacalin is particularly known for its mitogenic activity towards human CD4+ T lymphocytes.[2][17][18] This activation is initiated by the binding of Jacalin to the CD4 co-receptor, which, interestingly, appears to be a protein-protein interaction rather than a carbohydrate-dependent one.[15] This interaction triggers a cascade of intracellular signaling events.
In CD4+ T cells, Jacalin induces the phosphorylation of key signaling molecules, including:
-
Src kinases: Lck and Fyn
-
Syk family kinase: ZAP-70
-
Adaptor protein: Vav
-
Enzyme: Phospholipase C-γ1 (PLC-γ1)
-
Small GTPase: Ras
This ultimately leads to the activation of the MAPK/ERK and JNK signaling pathways.[19]
In contrast, in B lymphocytes, Jacalin has been shown to induce apoptosis through its interaction with the CD45 receptor.[20] This interaction leads to an increase in intracellular calcium, activation of calpain, and ultimately, programmed cell death.
Caption: Jacalin-induced signaling pathways in T and B cells.
Signaling by Other Moraceae Lectins
Information on the signaling pathways induced by other Moraceae lectins is less extensive but growing.
-
Morus alba Lectin (MLL): A lectin purified from Morus alba leaves has been shown to induce apoptosis and cell cycle arrest in human breast and colon cancer cells.[21] The mechanism involves the activation of caspase-3, a key executioner caspase in apoptosis.
-
Morus nigra Lectins: Lectins from Morus nigra have demonstrated immunomodulatory effects, including the enhancement of phagocytic activity in mice.[22][23] The underlying signaling pathways are still under investigation but likely involve the activation of immune cells through carbohydrate recognition on their surfaces. Some studies suggest that active components in mulberry can modulate inflammatory pathways involving MEK/ERK, TNF-α, and IL-6.[24]
Caption: Biological activities of other Moraceae lectins.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare Moraceae lectins.
Lectin Purification by Affinity Chromatography
This is the primary method for isolating lectins based on their specific carbohydrate-binding properties.
-
Preparation of the Affinity Matrix: A carbohydrate ligand (e.g., galactose or mannose) is covalently coupled to a solid support, typically agarose (B213101) beads.
-
Sample Preparation: A crude protein extract from the plant source (e.g., seeds, bark) is prepared in a suitable buffer.
-
Binding: The crude extract is passed through the affinity column. The lectin binds to the immobilized carbohydrate, while other proteins pass through.
-
Washing: The column is washed extensively with the starting buffer to remove any non-specifically bound proteins.
-
Elution: The purified lectin is eluted from the column by adding a high concentration of the free inhibitory sugar to the buffer. This competes with the immobilized ligand for the lectin's binding site.
-
Dialysis and Concentration: The eluted lectin is dialyzed against a suitable buffer to remove the free sugar and then concentrated.
Caption: Workflow for lectin purification by affinity chromatography.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[1][18][20][25][26]
-
Sample Preparation: The purified lectin is placed in the sample cell of the calorimeter, and the carbohydrate ligand is loaded into the titration syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand are made into the sample cell.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to lectin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Frontal Affinity Chromatography (FAC)
FAC is another quantitative method for determining binding affinities, particularly useful for analyzing weak interactions.[17][27]
-
Column Preparation: The lectin is immobilized on a chromatography column.
-
Sample Application: A continuous flow of a solution containing the fluorescently labeled carbohydrate ligand at a known concentration is applied to the column.
-
Elution Profile: The fluorescence of the eluate is monitored. The elution front of the carbohydrate is retarded due to its interaction with the immobilized lectin.
-
Data Analysis: The degree of retardation is used to calculate the dissociation constant (Kd).
Conclusion
The Moraceae family offers a fascinating array of jacalin-related lectins with a shared structural scaffold but diverse carbohydrate-binding specificities and biological functions. Jacalin, with its pronounced specificity for galactose-containing O-glycans, stands in contrast to the mannose-preferring Artocarpin and MornigaM. The galactose-specific MornigaG and lectins from Artocarpus integer and Morus alba further expand this repertoire.
The differences in their structure-activity relationships, from the post-translational modifications that dictate Jacalin's specificity to the distinct subcellular localizations of the mulberry lectins, provide a rich field for further investigation. For researchers in glycobiology and drug development, a thorough understanding of these differences is paramount for leveraging these powerful tools to probe complex biological systems and develop novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for advancing these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of artocarpin, a Moraceae lectin with mannose specificity, and its complex with methyl-alpha-D-mannose: implications to the generation of carbohydrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel lectin (Morniga M) from mulberry (Morus nigra) bark recognizes oligomannosyl residues in N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structural basis for the difference in specificity between the two jacalin-related lectins from mulberry (Morus nigra) bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Distinct Jacalin-Related Lectins with a Different Specificity and Subcellular Location Are Major Vegetative Storage Proteins in the Bark of the Black Mulberry Tree - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactose-binding lectin from the seeds of champedak (Artocarpus integer): sequences of its subunits and interactions with human serum O-glycosylated glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IgA binding lectins isolated from distinct Artocarpus species demonstrate differential specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Purification and characterization of a novel anti-proliferative lectin from Morus alba L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural analysis of the jacalin-related lectin MornigaM from the black mulberry (Morus nigra) in complex with mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The crystals of a mannose-specific jacalin-related lectin from Morus nigra are merohedrally twinned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontal affinity chromatography: A unique research tool for biospecific interaction that promotes glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purified mulberry leaf lectin (MLL) induces apoptosis and cell cycle arrest in human breast cancer and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Immunomodulatory effects of black mulberry bark lectin. [wisdomlib.org]
- 24. Potential Role and Mechanism of Mulberry Extract in Immune Modulation: Focus on Chemical Compositions, Mechanistic Insights, and Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 26. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontal affinity chromatography: sugar-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Jacalin's Pro-Apoptotic Effects on B-Lymphocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of the lectin Jacalin on B-lymphocytes with other well-known lectins: Galectin-9, Phytohemagglutinin (PHA), and Concanavalin A (Con A). The information is compiled from experimental data to assist in the evaluation of these compounds for research and potential therapeutic applications.
Executive Summary
Jacalin, a lectin extracted from the seeds of the jackfruit (Artocarpus integrifolia), has been demonstrated to induce apoptosis in human B-lymphocytes. This process is initiated through a specific interaction with the CD45 receptor on the B-cell surface, triggering a downstream signaling cascade that leads to programmed cell death. This guide presents a comparative analysis of Jacalin's pro-apoptotic efficacy against other lectins known to induce apoptosis in lymphocytes, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of Pro-Apoptotic Effects
The following tables summarize the quantitative data available on the pro-apoptotic effects of Jacalin and selected alternative lectins on B-lymphocytes and related cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Dose-Dependent Cytotoxicity of Lectins on B-Lymphoma Cell Lines
| Lectin | Cell Line | Concentration | % Cell Viability Reduction (Time) | Citation |
| Jacalin | Raji (Human Burkitt's lymphoma) | Dose-dependent | Data not available in percentages; described as dose-dependent induction of apoptosis. | [1] |
| Galectin-9 | OCI-Ly3 (Diffuse large B-cell lymphoma) | 100 nM | ~40% (72h) | [2][3] |
| 300 nM | ~60% (72h) | [2][3] | ||
| SU-DHL-4 (Diffuse large B-cell lymphoma) | 300 nM | ~50% (24h) | [2] | |
| Granta-519 (Mantle cell lymphoma) | 300 nM | ~45% (24h) | [2] | |
| Phytohemagglutinin (PHA) | B-cell tumor lines | Not specified | Inhibits ³H-thymidine incorporation and mediates apoptosis. | [4] |
| Concanavalin A (Con A) | Lymphocytes | 5-500 µg/mL | Concentration-dependent loss of cell viability. | [5] |
Table 2: Time-Dependent Effects of Lectins on B-Lymphoma Cell Lines
| Lectin | Cell Line | Concentration | Time Point | Observed Effect | Citation |
| Jacalin | Human B-lymphocytes | Not specified | Not specified | Induces apoptosis. | [1] |
| Galectin-9 | OCI-Ly3 | 300 nM | 24h | Reduction in cell count. | [2] |
| 300 nM | 72h | Further reduction in cell viability. | [2][3] | ||
| Phytohemagglutinin (PHA) | Lymphoid tumor lines | Not specified | Not specified | Mediates apoptosis. | [4] |
| Concanavalin A (Con A) | Lymphocytes | 50 µg/mL | Not specified | Induction of apoptotic morphology. | [5] |
Signaling Pathways and Mechanisms of Action
Jacalin-Induced Apoptosis in B-Lymphocytes
Jacalin induces apoptosis in B-lymphocytes through a well-defined signaling pathway initiated by its binding to the CD45 receptor, a protein tyrosine phosphatase. This interaction inhibits the phosphatase activity of CD45, leading to an increase in the phosphorylation of the C-terminal inhibitory tyrosine (Tyr507) of the Src-family protein tyrosine kinase, Lyn. The down-modulation of Lyn kinase activity triggers a cascade of intracellular events, including calcium mobilization and the activation of calpain, ultimately culminating in apoptosis.[1]
Alternative Lectin-Induced Apoptotic Pathways
-
Galectin-9: Induces apoptosis in B-cell lymphoma by disrupting autophagy.[2][6] It can also induce apoptosis through a calcium-calpain-caspase-1 pathway in other cell types.
-
Phytohemagglutinin (PHA): Mediates apoptosis in lymphoid tumor cells, though the precise signaling cascade in B-cells is less defined.[4]
-
Concanavalin A (Con A): Can induce apoptosis through mitochondrial pathways in various cell types.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This is a common flow cytometry-based assay to quantify apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Preparation: Harvest B-lymphocytes and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Calpain Activity Assay
This fluorometric assay measures the activity of calpain, a calcium-dependent protease activated during Jacalin-induced apoptosis.
Protocol:
-
Cell Lysis: Lyse B-lymphocytes treated with Jacalin (and untreated controls) using a specific extraction buffer that preserves calpain activity.
-
Substrate Addition: Add a fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C.
-
Measurement: Measure the fluorescence generated by the cleavage of the substrate by active calpain using a fluorometer.
Western Blotting for Phosphorylated Lyn
This technique is used to detect the phosphorylation status of the Lyn kinase at the inhibitory Tyr507 site.
Protocol:
-
Protein Extraction: Extract total protein from Jacalin-treated and control B-lymphocytes.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Lyn (Tyr507).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Logical Comparison of Lectins
The choice of lectin for inducing B-lymphocyte apoptosis in a research or therapeutic context depends on several factors, including the specific B-cell subtype, the desired signaling pathway to be targeted, and the required potency.
Conclusion
Jacalin presents a specific mechanism for inducing apoptosis in B-lymphocytes through the CD45-Lyn kinase pathway. While quantitative data on its dose- and time-dependent effects are not as readily available as for some other lectins like Galectin-9, its well-defined mechanism of action makes it a valuable tool for studying B-cell signaling and apoptosis. Further quantitative studies are warranted to fully elucidate its potential in comparison to other pro-apoptotic lectins for therapeutic applications targeting B-cell malignancies or autoimmune diseases. Researchers are encouraged to use the provided experimental protocols as a foundation for their investigations into the pro-apoptotic effects of Jacalin and other lectins.
References
- 1. The lectin Jacalin induces human B-lymphocyte apoptosis through glycosylation-dependent interaction with CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytohemagglutinin inhibits lymphoid tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concanavalin A induced apoptosis in fibroblasts: the role of cell surface carbohydrates in lectin mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galectin-9 treatment is cytotoxic for B cell lymphoma by disrupting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Jacquilenin in a Laboratory Setting
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides comprehensive guidance on the proper disposal procedures for Jacquilenin, a natural product isolated from Notoseris rhombiformis Shih and the flowers of Picris hieracioides L.[1] Due to the limited availability of specific safety and toxicity data for this compound, it is imperative to handle and dispose of this compound with the caution appropriate for a potentially hazardous substance. The following procedures are based on established best practices for the management of chemical waste in a research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Chemical and Physical Properties of this compound
The known properties of this compound are summarized below. The absence of comprehensive hazard data necessitates treating this compound as potentially hazardous.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 7726-34-3 | [1] |
| Molecular Formula | C₁₅H₁₈O₄ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| Physical Form | Powder | [1] |
| Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Hazards | Not fully characterized. Treat as hazardous. | N/A |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be carried out in accordance with all federal, state, and local regulations. The following protocol provides a general framework.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a list of any other constituents in the waste stream (e.g., solvents).
-
Indicate the approximate concentration or quantity of this compound.
-
Include the date when waste was first added to the container.
3. Storage of Chemical Waste:
-
Store all this compound waste in a designated satellite accumulation area.
-
Ensure containers are kept tightly sealed except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
IV. Experimental Protocol for Waste Preparation
This protocol details the steps for preparing this compound waste for disposal.
Objective: To safely consolidate and prepare solid and liquid this compound waste for collection by EHS.
Materials:
-
This compound solid waste and contaminated materials
-
This compound liquid waste solutions
-
Appropriate hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Don appropriate PPE as described in Section I.
-
Work within a chemical fume hood.
-
For Solid Waste: a. Carefully place all contaminated solid materials (e.g., gloves, wipes, weighing paper) into a designated solid hazardous waste container. b. If disposing of the original this compound container, ensure the cap is tightly sealed and the label is not defaced. Place it in a secondary container if necessary.
-
For Liquid Waste: a. Carefully pour all this compound-containing solutions into a designated liquid hazardous waste container using a funnel. b. Avoid splashing. c. Do not overfill the container; leave at least 10% headspace for expansion.
-
Seal and Label Containers: a. Securely cap all waste containers. b. Affix a completed hazardous waste label to each container.
-
Decontaminate Work Area: a. Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. b. Dispose of the cleaning materials as solid hazardous waste.
-
Store Waste for Pickup: a. Move the sealed and labeled waste containers to your laboratory's designated satellite accumulation area. b. Record the waste in your laboratory's chemical waste inventory.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Jacquilenin
Disclaimer: "Jacquilenin" is identified as a natural product for research use only and is not intended for human consumption[1]. The available information on this specific compound is limited. Therefore, the following guidelines are based on best practices for handling potentially hazardous, cytotoxic, or novel chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on the specific properties of the substance once more data is available and consult their institution's safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a research compound with unknown comprehensive toxicological data, it should be handled with the same precautions as a hazardous or cytotoxic substance. Exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion[2]. Therefore, a stringent PPE protocol is mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Minimizes the risk of contamination. The outer glove should be changed immediately upon contamination or after a set duration based on breakthrough times.[3][4] |
| Gown | Disposable, impermeable, long-sleeved gown with cuffs tucked into the inner gloves. | Protects skin from splashes and contamination.[5] |
| Eye/Face Protection | Safety glasses with side shields or goggles. A full-face shield is required when there is a risk of splashing. | Protects eyes and face from accidental splashes of the compound.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powdered form of the compound to prevent inhalation. | Mitigates risk from airborne particles. |
All PPE should be donned before entering the designated handling area and removed in a manner that prevents self-contamination before exiting.
Operational Plan for Handling
1. Designated Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, especially when handling the solid compound or preparing solutions. The work surface should be lined with a disposable, absorbent, plastic-backed pad to contain any spills.
2. Preparation and Administration:
-
When preparing solutions, ensure adequate ventilation and wear all prescribed PPE.
-
Use Luer-lock syringes and fittings to prevent leakage.
-
All containers holding this compound must be clearly labeled with the chemical name and appropriate hazard symbols.[4]
3. Spill Management: In the event of a spill, the area should be immediately cordoned off. A cytotoxic spill kit should be used to clean the spill, and all personnel involved in the cleanup must wear the full PPE ensemble described above.[2][5] All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for hazardous chemical waste.[6][7]
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and compatible hazardous waste container. | Dispose of through the institution's hazardous waste management program. |
| Contaminated Sharps | Puncture-resistant, cytotoxic sharps container. | Never recap needles. Dispose of immediately after use.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | Labeled, leak-proof, and sealed cytotoxic waste container (often a yellow bag or bin). | Dispose of as cytotoxic waste.[8] |
| Contaminated PPE | Labeled cytotoxic waste container. | All disposable PPE should be removed and placed in the designated waste container before leaving the work area.[5] |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed, and chemically compatible hazardous waste container. | Do not dispose of down the drain.[9] Store in a designated satellite accumulation area until collection by waste management personnel.[10] |
Experimental Protocols
Protocol: Solubilization of this compound for In Vitro Assays
-
Preparation: Don all required PPE and perform the procedure within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of powdered this compound using an analytical balance.
-
Solvent Addition: Based on its likely chemical properties as a natural product, initial solubilization attempts should be made with a small volume of a suitable organic solvent, such as DMSO or ethanol. Add the solvent dropwise to the solid compound.
-
Vortexing: Gently vortex the mixture until the compound is fully dissolved.
-
Dilution: Further dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer.
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical flow for the segregation and disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
